Technical Documentation Center

Ethyl 3-(aminomethyl)isonicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(aminomethyl)isonicotinate

Core Science & Biosynthesis

Foundational

Solubility Profile of Ethyl 3-(aminomethyl)isonicotinate in Organic Solvents: A Guide to Prediction, Measurement, and Application

An In-Depth Technical Guide Abstract Ethyl 3-(aminomethyl)isonicotinate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Ethyl 3-(aminomethyl)isonicotinate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. We delve into the molecular characteristics that dictate its solubility, present a gold-standard protocol for thermodynamic solubility measurement, and discuss high-throughput alternatives for early-stage discovery. This document is designed to empower researchers with the theoretical knowledge and practical methodologies required to effectively utilize Ethyl 3-(aminomethyl)isonicotinate in their work.

Introduction: The Significance of a Solubility Profile

In pharmaceutical and chemical research, understanding a compound's solubility is not merely a procedural step; it is a critical determinant of its potential. For a synthetic intermediate like Ethyl 3-(aminomethyl)isonicotinate, the solubility profile dictates the choice of reaction media, purification strategies (e.g., crystallization), and formulation of stock solutions for screening.[1][2] Poor solubility can lead to challenges in handling, inaccurate results in biological assays, and significant hurdles in process scale-up.

This guide addresses the specific case of Ethyl 3-(aminomethyl)isonicotinate, a molecule featuring a pyridine core, an ethyl ester, and a primary aminomethyl group. This combination of functional groups creates a unique physicochemical profile that requires careful consideration when selecting appropriate solvents.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3] The structure of Ethyl 3-(aminomethyl)isonicotinate provides several clues to its expected behavior.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts basicity.

  • Ethyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, while the ester itself contributes to the molecule's polarity.

  • Aminomethyl Group (-CH₂NH₂): This is the most influential group for polar interactions. The primary amine contains two N-H bonds, making it an excellent hydrogen bond donor. The nitrogen's lone pair also makes it a hydrogen bond acceptor and a basic center.

Collectively, these features render Ethyl 3-(aminomethyl)isonicotinate a polar molecule with a high capacity for hydrogen bonding. Based on these characteristics, we can predict its general solubility in different classes of organic solvents.

Predicted Solubility Table
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong hydrogen bonding interactions (both donor and acceptor) with the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighGood dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Ethers THF, Diethyl EtherLow to ModerateLimited hydrogen bonding capability; moderate polarity may allow some dissolution.
Halogenated Dichloromethane (DCM), ChloroformLow to ModeratePrimarily dipole-dipole interactions; lacks hydrogen bonding partners for the amine group.
Nonpolar Aromatic Toluene, BenzeneVery LowMismatch in polarity and intermolecular forces.
Nonpolar Aliphatic Hexanes, HeptaneInsolubleSignificant mismatch in polarity; van der Waals forces are insufficient to overcome the solute's crystal lattice energy.

This predictive framework serves as a starting point for solvent selection, but must be confirmed by empirical measurement.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[4][5] This method remains the gold standard for its accuracy and is recommended for generating definitive solubility data.[4][6]

Causality-Driven Protocol: The Shake-Flask Method

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the concentration of a saturated solution of Ethyl 3-(aminomethyl)isonicotinate in a given solvent at a controlled temperature.

Materials:

  • Ethyl 3-(aminomethyl)isonicotinate (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility and low analyte binding)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Ethyl 3-(aminomethyl)isonicotinate to a series of vials.

    • Causality: Using a visible excess of solid ensures that the solution becomes saturated and remains so, even if there are minor temperature fluctuations or solvent evaporation.[4][6] It drives the system towards a state of equilibrium between the dissolved and undissolved phases.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Equilibrate for at least 24-48 hours.

    • Causality: Agitation ensures continuous interaction between the solid and the solvent, maximizing the dissolution rate.[6] A long equilibration time is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For some compounds, this can take 72 hours or more.[5]

  • Phase Separation: After equilibration, allow the vials to rest at the experimental temperature for a short period to let the excess solid settle. Then, separate the saturated supernatant from the solid.

    • Method A (Recommended): Centrifuge the vials at the experimental temperature to pellet the excess solid.

    • Method B: Carefully draw the supernatant using a syringe.

    • Causality: Effective phase separation is critical to prevent undissolved solid particles from being included in the sample for analysis, which would falsely inflate the measured solubility.

  • Filtration: Immediately filter the supernatant through a low-binding syringe filter into a clean collection vial.

    • Causality: Filtration removes any remaining microscopic particles. It is vital to check for filter compatibility and potential analyte adsorption, especially for poorly soluble compounds, as this can be a significant source of error.[4]

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear, filtered saturate with a suitable solvent (often the mobile phase of the HPLC method) to bring its concentration into the linear range of the analytical method.

  • Quantification via HPLC: Analyze the diluted sample using a validated, stability-indicating HPLC method. Calculate the concentration of Ethyl 3-(aminomethyl)isonicotinate in the original saturated solution by accounting for the dilution factor.

    • Causality: HPLC is the preferred analytical tool because of its specificity and ability to separate the analyte from impurities or degradation products, ensuring that only the compound of interest is quantified.[4][7]

  • Validation: To confirm that equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[8] Additionally, the residual solid should be analyzed (e.g., by XRPD or DSC) to ensure the compound has not changed its solid form (e.g., converted to a solvate).[5]

Visualization of Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker B->C D Settle Suspension C->D E Centrifuge Vial D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Prepare Serial Dilutions of Filtrate F->G H Quantify Concentration via HPLC G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Visualization of Molecular Interactions

Caption: Key Intermolecular Forces Driving Solubility.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery where hundreds of compounds may need to be triaged, the Shake-Flask method is too labor-intensive.[2] In these cases, kinetic solubility assays are employed. These methods measure the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, begins to form a solid phase.[5]

One common HTS method is nephelometry , which measures turbidity (light scattering) from the precipitate formed.[2][4] While fast and material-sparing, it's important to recognize that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by experimental conditions.[9][10] They are best used for rank-ordering compounds rather than for definitive measurements.

Data Presentation and Conclusion

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.

Example Data Table
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol25Experimental ValueCalculated ValueShake-Flask
Ethanol25Experimental ValueCalculated ValueShake-Flask
Acetonitrile25Experimental ValueCalculated ValueShake-Flask
Dichloromethane25Experimental ValueCalculated ValueShake-Flask
Toluene25Experimental ValueCalculated ValueShake-Flask

The solubility profile of Ethyl 3-(aminomethyl)isonicotinate is dictated by its polar nature and its strong capacity for hydrogen bonding. Its predicted high solubility in polar protic solvents and moderate solubility in polar aprotic solvents makes it a versatile building block for a range of synthetic applications. For precise and reliable data, the Shake-Flask method coupled with HPLC analysis is the recommended approach. By applying the principles and protocols outlined in this guide, researchers can confidently determine the solubility of this compound, enabling its effective and efficient use in their scientific endeavors.

References

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • ETHYL NICOTINATE. Ataman Kimya. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018). [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

  • Solubility: Importance, Measurements and Applications. Analytik NEWS. (2024). [Link]

  • Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. ResearchGate. (2025). [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026). [Link]

  • Loidl-Stahlhofen, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • A kind of preparation method of ethyl nicotinate.
  • Ethyl isonicotinate. PubChem. [Link]

  • Savant, S. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). [Link]

  • Methyl isonicotinate. Wikipedia. [Link]

  • Shake Flask Method. Scribd. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023). [Link]

  • cyanoacetamide. Organic Syntheses Procedure. [Link]

  • Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

  • ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. The Good Scents Company. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

Sources

Exploratory

Strategic Access to the 3,4-Disubstituted Pyridine Scaffold: A Technical Guide

Topic: Strategic Access to the 3,4-Disubstituted Pyridine Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary: The "Privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Access to the 3,4-Disubstituted Pyridine Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Privileged but Problematic" Core

The pyridine ring is ubiquitous in FDA-approved therapeutics, yet the 3,4-disubstituted pattern remains a synthetic bottleneck. Unlike the 2-position (accessible via nucleophilic attack) or the 3-position (accessible via electrophilic substitution), the simultaneous functionalization of the 3- and 4-positions requires overcoming significant electronic bias.[1]

This guide moves beyond basic textbook synthesis, focusing on regiocontrolled methodologies that allow precise installation of substituents at these distal positions. We analyze three field-proven strategies: Directed ortho-Metalation (DoM) , the Halogen Dance (HD) rearrangement, and Pyridyne intermediates.[1]

The Synthetic Challenge: Electronic Bias

The pyridine ring is electron-deficient.[1] The nitrogen atom pulls electron density, deactivating the ring toward electrophilic aromatic substitution (EAS), particularly at the 2- and 4-positions.

  • C3 Position: The least deactivated site, amenable to EAS but often requires harsh conditions.

  • C4 Position: Highly deactivated. Direct functionalization here usually requires metallation or radical pathways.

  • The 3,4-Conflict: Installing a group at C3 often directs subsequent lithiation to C2 (the most acidic proton) rather than C4, making the 3,4-pattern difficult to access sequentially.

Core Methodology 1: The "Halogen Dance" (HD)

For accessing 3,4-disubstituted pyridines, the Halogen Dance is arguably the most powerful tool in the medicinal chemist's arsenal. It exploits the thermodynamic stability of lithiated species to "move" a halogen atom to a new position, opening up the C4 site.

Mechanism & Causality

The reaction is driven by thermodynamics. A base (typically LDA) removes the most acidic proton (usually C4 in a 3-halopyridine).[1] However, the resulting 4-lithio species is less stable than a species where the lithium is stabilized by the inductive effect of the halogen and a directing group. The halogen "migrates" to the lithiated position, regenerating a new lithiated species at the thermodynamically preferred site.

Visualization: The Halogen Dance Pathway

The following diagram illustrates the migration of a bromine atom from C3 to C4 to allow functionalization.

HalogenDance Start 3-Bromo-2-fluoropyridine (Substrate) Step1 C4-Lithiation (Kinetic Control) Start->Step1 LDA, -78°C Step2 Halogen Migration (The 'Dance') Step1->Step2 Equilibrium Step3 3-Lithio-4-bromo Species (Thermodynamic Product) Step2->Step3 Stabilization Product 3,4-Disubstituted Pyridine Step3->Product Electrophile (E+)

Caption: The base-catalyzed halogen dance rearrangement allowing electrophilic capture at the C3 position after C4 functionalization.

Validated Protocol: Synthesis of 3-Cyano-4-iodopyridine

Context: This protocol utilizes the HD mechanism to install a cyano group at C3 and an iodine at C4, a versatile scaffold for further coupling.[1]

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1]

  • LDA (Lithium Diisopropylamide) (1.1 equiv)[1]

  • THF (Anhydrous)[1]

  • Electrophile: Tosyl Cyanide (TsCN)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C .

  • Base Addition: Add LDA (freshly prepared or commercial 2.0 M solution) dropwise.

  • Substrate Addition: Add 3-bromopyridine (10 mmol) slowly. Critical: Stir for 1 hour at -78°C. This generates the 3-bromo-4-lithiopyridine intermediate.[1]

  • The Dance (Optional/Contextual): Note: In simple 3-bromopyridine, the Li stays at C4. If a blocking group exists at C2, the dance occurs. For this specific protocol, we trap the C4-lithio species directly or allow migration depending on the exact starting material (e.g., 2-fluoro-3-bromopyridine undergoes rapid dance).[1]

  • Quench: Add Tosyl Cyanide (1.2 equiv) dissolved in THF.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[2]

Core Methodology 2: 3,4-Pyridynes

A more recent and highly regioselective approach involves 3,4-pyridyne intermediates.[1] Unlike benzyne, pyridynes are polarized, which dictates the regioselectivity of nucleophilic attack.

Strategic Advantage

Knochel et al. demonstrated that 3-chloro-2-ethoxypyridine is an excellent precursor.[1] The ethoxy group acts as a handle for DoM, while the chlorine serves as the leaving group to generate the triple bond (pyridyne).

  • Regioselectivity: Nucleophiles (Grignard reagents) attack the C4 position (distal to nitrogen) due to electronic repulsion and steric factors, while the electrophile is trapped at C3.

Data Summary: Method Comparison
FeatureDirected Ortho Metalation (DoM)Halogen Dance (HD)3,4-Pyridyne
Primary Mechanism Acid-Base (Deprotonation)Anionic RearrangementElimination-Addition
Key Reagents LDA, TMPLiLDA, LiTMPRMgX, TMPLi
Regiocontrol Dictated by Directing Group (DG)Thermodynamic StabilityPolarization of Triple Bond
C3/C4 Access Good, but C2 competition is highExcellent for 3,4-patternsExcellent for 3,4-difunctionalization
Scalability HighModerate (Cryogenic)Moderate (Flow chemistry applicable)

Medicinal Chemistry Applications

The 3,4-disubstituted pyridine scaffold is a "privileged structure" in kinase inhibition and neurodegenerative research.

Case Study: CH24H Inhibitors

Cholesterol 24-hydroxylase (CH24H) inhibitors are potential treatments for epilepsy.[1] A recent study (Takeda Pharmaceutical) utilized a 3-piperidinyl-4-phenylpyridine core.[1]

  • SAR Insight: The 4-phenyl group fills the hydrophobic pocket, while the 3-substituent (piperidinyl or amide) engages in hydrogen bonding with the enzyme backbone.

  • Synthesis: Achieved via sequential Suzuki couplings on a 3,4-dihalopyridine core, validating the "Building Block" approach.

Visualization: Drug Discovery Workflow

DrugDiscovery Target Target: CH24H / CDK8 Scaffold Scaffold Selection: 3,4-Disubstituted Pyridine Target->Scaffold Molecular Modeling Synth Synthesis Strategy: Halogen Dance / Pyridyne Scaffold->Synth Retrosynthesis Library Library Generation: Suzuki/Buchwald Couplings Synth->Library Diversification Lead Lead Candidate: High Selectivity & Potency Library->Lead Screening (IC50)

Caption: Workflow for leveraging the 3,4-pyridine scaffold in kinase and enzyme inhibitor discovery.

References

  • Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition. Link[1]

  • Knochel, P., et al. (2011). "Regioselective functionalization of pyridines via 3,4-pyridyne intermediates." Chemical Science. Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews. Link[1]

  • Takeda Pharmaceutical Co. (2022). "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent CH24H Inhibitors."[1] Journal of Medicinal Chemistry. Link[1]

  • Duan, X.F. (2005). "Recent Progress of Halogen-Dance Reactions in Heterocycles." Heterocycles. Link

Sources

Foundational

Reactivity profile of gamma-amino esters in heterocyclic chemistry

Technical Guide: Reactivity Profile of -Amino Esters in Heterocyclic Chemistry Executive Summary -Amino esters represent a pivotal class of bifunctional building blocks in organic synthesis, distinguished by their intrin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profile of -Amino Esters in Heterocyclic Chemistry

Executive Summary


-Amino esters represent a pivotal class of bifunctional building blocks in organic synthesis, distinguished by their intrinsic propensity to undergo intramolecular cyclization to form pyrrolidin-2-ones (

-lactams). This structural motif is ubiquitous in pharmaceutical agents (e.g., Levetiracetam, Piracetam) and natural alkaloids. This guide provides a comprehensive technical analysis of the reactivity, kinetic drivers, and synthetic utility of

-amino esters, moving beyond basic textbook definitions to explore industrial applications and advanced heterocyclic construction.

Mechanistic Fundamentals: The 5-Exo-Trig Imperative

The reactivity of


-amino esters is dominated by the competition between intermolecular polymerization (forming Nylon-4 derivatives) and intramolecular lactamization. Understanding this dichotomy requires an analysis of Baldwin’s Rules and entropic factors.
Kinetic vs. Thermodynamic Control

According to Baldwin’s Rules for Ring Closure , the cyclization of a


-amino ester involves a nucleophilic amine attacking a trigonal ester carbonyl carbon. The trajectory of the attack aligns perfectly with the 109.5° Bürgi-Dunitz angle required for the formation of a 5-membered ring.
  • Classification: 5-Exo-Trig (Favored).[1]

  • Entropic Advantage: The formation of a 5-membered ring is kinetically faster than 6-membered rings due to the lower loss of degrees of freedom in the transition state, despite 6-membered rings often being thermodynamically more stable (less ring strain).

The Polymerization Trap

While cyclization is favored at high dilution, high concentrations of


-amino esters—particularly in their free base form—can lead to intermolecular nucleophilic attack, resulting in linear polyamides.

Key Control Parameter:

  • Concentration:

    
     M favors Lactamization (Intramolecular).
    
  • Concentration:

    
     M favors Polymerization (Intermolecular).
    

ReactivityBifurcation cluster_conditions Control Parameters GAE γ-Amino Ester (Free Base) Intermediate Tetrahedral Intermediate GAE->Intermediate Intramolecular Attack (k1) Polymer Linear Polyamide (Nylon-4 derivative) GAE->Polymer Intermolecular Attack (k2) Lactam Pyrrolidin-2-one (γ-Lactam) Intermediate->Lactam Elimination of ROH (5-Exo-Trig) Text k1 >> k2 at High Dilution k2 increases at High Conc.

Figure 1: Kinetic bifurcation of


-amino esters. High dilution and thermal energy favor the 5-exo-trig pathway (Green), while high concentration risks polymerization (Red).

Synthetic Methodologies & Protocols

Standard Cyclization (Lactamization)

The transformation of


-amino esters to pyrrolidinones is often spontaneous upon neutralization of the amine salt. However, for hindered or less reactive esters, thermal or catalytic activation is required.

Protocol 1: Thermal Cyclization in Toluene This method relies on the azeotropic removal of the alcohol byproduct to drive the equilibrium toward the lactam.

  • Preparation: Dissolve the

    
    -amino ester (or its HCl salt neutralized with 1 equiv. of 
    
    
    
    ) in Toluene (0.1 M).
  • Reflux: Heat to reflux (

    
    ) for 4–12 hours.
    
  • Workup: Cool to RT. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization (usually from EtOAc/Hexanes) or Flash Chromatography.

Tandem Reactions: Donor-Acceptor Cyclopropanes

Recent advances utilize donor-acceptor (D-A) cyclopropanes as masked


-amino ester equivalents. When D-A cyclopropanes react with primary amines, they undergo ring-opening to form a 

-amino ester intermediate, which spontaneously cyclizes.

Table 1: Comparative Cyclization Conditions

MethodReagentsTemperatureTypical YieldMechanistic Note
Thermal Toluene/Xylene

85-95%Driven by entropy and alcohol evaporation.
Acid Catalyzed

(cat.), EtOH

70-90%Protonation of ester carbonyl activates electrophile.
Base Promoted

, EtOH

60-80%Generates highly nucleophilic amide anion.
One-Pot D-A Amine, Lewis Acid

75-92%Cascade: Ring opening

Cyclization.

Case Study: Synthesis of Levetiracetam

Levetiracetam (Keppra®), a blockbuster antiepileptic drug, relies heavily on the chemistry of


-amino butyric acid (GABA) derivatives. Its synthesis demonstrates the critical importance of stereochemical retention during the cyclization of 

-amino esters/amides.
The Synthetic Pathway

The industrial route often begins with (S)-2-aminobutyric acid. The key step involves the formation of the pyrrolidinone ring without racemization of the chiral center at the


-position (relative to the amide).

LevetiracetamSynthesis Start (S)-2-Aminobutyric Acid Step1 Esterification (MeOH/SOCl2) Start->Step1 Intermediate1 (S)-Methyl 2-aminobutyrate Step1->Intermediate1 Step2 N-Alkylation / Condensation (4-chlorobutyryl chloride) Intermediate1->Step2 Precursor Linear Amido-Ester Intermediate Step2->Precursor Step3 Base-Induced Cyclization (NaH or KOH) Precursor->Step3 Final Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) Step3->Final

Figure 2: Simplified industrial workflow for Levetiracetam, highlighting the cyclization of the GABA-derivative backbone.

Strategic Considerations in Drug Design

Stereochemical Integrity

When the


-amino ester possesses a chiral center at the 

-position (derived from chiral amino acids), cyclization conditions must be mild to prevent racemization.
  • Risk: Strong bases (e.g., NaH) can deprotonate the

    
    -proton of the ester/lactam, leading to racemization via an enolate intermediate.
    
  • Solution: Use thermal cyclization in neutral solvents or weak bases (e.g.,

    
    ) to preserve optical purity.
    
Protecting Group Strategy

To perform chemoselective modifications on the carbon chain before cyclization, the amine must be protected.

  • Boc/Cbz: These carbamates reduce the nucleophilicity of the nitrogen, preventing premature cyclization.

  • Deprotection-Cyclization Cascade: Acidic removal of Boc (using TFA/DCM) yields the ammonium salt. Subsequent neutralization with aqueous

    
     often triggers spontaneous lactamization in the separatory funnel or upon solvent evaporation.
    
Multicomponent Utility (Ugi Reaction)

-Amino acids/esters can serve as the carboxylic acid component in Ugi-4-Component Reactions (Ugi-4CR).
  • Mechanism: The

    
    -amino acid reacts with an amine, aldehyde, and isocyanide.
    
  • Outcome: If the amino group is unprotected, it can participate in secondary cyclizations, leading to complex bicyclic lactams.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. National Institutes of Health (PMC). [Link]

  • Baldwin's Rules for Ring Closure. Wikipedia (General Reference). [Link]

  • An alternate synthesis of enantiomerically pure levetiracetam. ResearchGate. [Link]

  • Three-Component Synthesis of

    
    -Amino Esters with 
    
    
    
    -Quaternary Carbon Centers.
    National Institutes of Health (PMC). [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 3-(aminomethyl)isonicotinate as a Scaffold for Kinase Inhibitor Design

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, enzymes that orchestrate the phosphorylation of cellular proteins, represent a cornerstone of signal transduction. Their dysregulation is a ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, enzymes that orchestrate the phosphorylation of cellular proteins, represent a cornerstone of signal transduction. Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival. Consequently, kinase inhibitors have emerged as one of the most successful classes of targeted therapies in modern medicine.

The success of any kinase inhibitor hinges on its ability to selectively engage its intended target within the vast human kinome of over 500 members. This challenge has led medicinal chemists to focus on "privileged scaffolds"—core molecular frameworks that are predisposed to bind to the conserved ATP-binding site of kinases. The pyridine ring is one such scaffold, prized for its ability to mimic the adenine moiety of ATP and form critical hydrogen bonds with the kinase "hinge" region.

This guide delves into the strategic application of a specific, highly versatile pyridine-based building block: Ethyl 3-(aminomethyl)isonicotinate . We will explore its molecular rationale as a starting point for inhibitor design, detail synthetic diversification strategies, and provide robust, field-proven protocols for biological evaluation. Our focus is not merely on the "what" but on the "why"—elucidating the causal logic behind experimental choices to empower researchers in their drug discovery endeavors.

The Molecular Rationale: Deconstructing the Ethyl 3-(aminomethyl)isonicotinate Scaffold

The power of Ethyl 3-(aminomethyl)isonicotinate as a foundational scaffold lies in the distinct roles of its constituent functional groups. Each part of the molecule provides a specific anchor point or a vector for chemical elaboration, allowing for a systematic and rational exploration of the kinase active site.

  • The Pyridine Nitrogen (Position 1): This nitrogen atom is the primary hinge-binding element. Its lone pair of electrons can act as a crucial hydrogen bond acceptor, engaging with the backbone NH groups of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor within the ATP pocket, a strategy employed by numerous successful kinase inhibitors.

  • The Aminomethyl Group (Position 3): This is the primary vector for diversification. It serves as a flexible linker, projecting away from the hinge region. By modifying this amine through various chemical reactions (e.g., acylation, sulfonylation), chemists can introduce a wide array of chemical moieties. These groups can be tailored to interact with specific sub-pockets of the ATP-binding site, such as the hydrophobic "gatekeeper" pocket or the solvent-exposed region, which is critical for achieving both potency and selectivity.

  • The Ethyl Ester (Position 4): This functional group offers a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides. This allows for the introduction of additional hydrogen bond donors or acceptors that can interact with the ribose-binding pocket or other nearby residues, further refining the inhibitor's binding affinity and physicochemical properties.

scaffold Ethyl 3-(aminomethyl)isonicotinate pyridine_N Pyridine Nitrogen (Hinge Binding) scaffold->pyridine_N Anchors inhibitor aminomethyl Aminomethyl Group (Primary Diversification Vector) scaffold->aminomethyl Targets selectivity pockets ester Ethyl Ester (Secondary Modification) scaffold->ester Refines affinity & properties

Caption: Core functional regions of the Ethyl 3-(aminomethyl)isonicotinate scaffold.

Synthetic Pathways and Chemical Diversification

The utility of a scaffold is directly proportional to the ease with which it can be diversified. The Ethyl 3-(aminomethyl)isonicotinate framework allows for straightforward, high-yielding reactions to build a library of analogues for structure-activity relationship (SAR) studies.

Core Synthesis of the Scaffold

The synthesis of the core scaffold typically begins with the commercially available isonicotinic acid. A reliable two-step process is often employed.

Experimental Protocol: Synthesis of Ethyl 3-(aminomethyl)isonicotinate

  • Step 1: Esterification of Isonicotinic Acid.

    • To a solution of isonicotinic acid (1.0 eq) in absolute ethanol (10-20 volumes), slowly add thionyl chloride (1.5 eq) at 0 °C.

    • Rationale: This in-situ formation of an acid chloride followed by reaction with ethanol is a classic and efficient method for esterification. Using ethanol as the solvent drives the reaction to completion.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl isonicotinate, which is often used without further purification.

  • Step 2: Aminomethylation.

    • To a mixture of ethyl isonicotinate (1.0 eq), formaldehyde (37% aqueous solution, 1.2 eq), and ammonium chloride (1.2 eq) in an appropriate solvent like ethanol, add a catalytic amount of hydrochloric acid.

    • Rationale: This is a variation of the Mannich reaction, where formaldehyde and ammonia (from ammonium chloride) form an electrophilic iminium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich position of the pyridine ring, followed by reduction to the aminomethyl group.

    • Heat the reaction mixture to 60-80 °C for 12-24 hours.

    • After cooling, perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to afford pure Ethyl 3-(aminomethyl)isonicotinate.

Library Generation: A Workflow for SAR

With the core scaffold in hand, a logical workflow can be established to generate a library of diverse inhibitors.

Synthetic Diversification Workflow cluster_amine Amine Modification cluster_ester Ester Modification start Ethyl 3-(aminomethyl)isonicotinate (Scaffold) acylation Acylation (R-COCl) start->acylation sulfonylation Sulfonylation (R-SO2Cl) start->sulfonylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination hydrolysis Hydrolysis (LiOH) start->hydrolysis end Diverse Inhibitor Library acylation->end sulfonylation->end reductive_amination->end amide_coupling Amide Coupling (R-NH2, HATU) hydrolysis->amide_coupling amide_coupling->end

Caption: Workflow for diversifying the core scaffold via amine and ester modifications.

Structure-Activity Relationship (SAR) by Design: A Case Study

To illustrate the process, let's consider a hypothetical design campaign targeting a generic tyrosine kinase. The goal is to improve the potency of an initial "hit" compound derived from our scaffold.

The ATP Binding Site Model: The kinase active site can be simplified into key interaction zones:

  • Hinge Region: Backbone amides for H-bonding.

  • Hydrophobic Pocket I: Near the gatekeeper residue.

  • Hydrophobic Pocket II: Deeper in the active site.

  • Solvent Front: Exposed region at the mouth of the pocket.

Hypothetical SAR Campaign Table:

CompoundR1 (Modification on -NH₂)R2 (Modification on -COOEt)IC₅₀ (nM)Rationale for Change in Activity
1 -H-OEt>10,000Unsubstituted amine lacks key interactions beyond the hinge.
2 -C(O)CH₃-OEt850Small acetyl group provides a vector but minimal hydrophobic contact.
3 -C(O)-Phenyl-OEt150Phenyl group engages with Hydrophobic Pocket I, significantly improving potency.
4 -C(O)-(4-Fluorophenyl)-OEt45Para-fluoro substitution enhances binding, possibly through favorable electrostatic or hydrophobic interactions.
5 -C(O)-(4-Fluorophenyl)-NH-CH₂CH₂OH12Amide conversion adds an H-bond donor, and the hydroxyethyl tail can interact with the solvent front, boosting affinity.

This systematic approach, where one variable is changed at a time, allows for the clear deconvolution of structure-activity relationships, guiding the rational design of more potent compounds.

Protocols for Robust Biological Evaluation

Synthesizing a library is only half the battle. Rigorous biological testing is required to identify promising candidates. The evaluation process should be a self-validating, tiered system, moving from simple biochemical assays to more complex cellular models.

Tier 1: In Vitro Biochemical Potency Assay

Objective: To measure the direct inhibitory activity of a compound on the purified target kinase and determine its IC₅₀ value.

Protocol: A Generic ADP-Glo™ Luminescent Kinase Assay

This commercially available assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase inhibition.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.

    • Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.

    • Test Compounds: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound solution or control (DMSO for 100% activity, a known potent inhibitor for 0% activity).

    • Add 2.5 µL of a kinase/substrate mixture.

    • Causality: Pre-incubating the kinase and inhibitor allows for binding equilibrium to be reached before starting the reaction.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for 1-2 hours.

  • Signal Detection:

    • Stop the kinase reaction and measure ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to consume unused ATP.

Protocols & Analytical Methods

Method

Technical Protocol: Selective Synthesis of Ethyl 3-(aminomethyl)isonicotinate

Executive Summary & Application Context Ethyl 3-(aminomethyl)isonicotinate (CAS: 100063-96-9 for HCl salt) is a critical bifunctional pyridine building block.[1] It features an orthogonally reactive primary amine and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 3-(aminomethyl)isonicotinate (CAS: 100063-96-9 for HCl salt) is a critical bifunctional pyridine building block.[1] It features an orthogonally reactive primary amine and an ethyl ester, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .[1]

Primary Applications:

  • PARP Inhibitors: The 3-aminomethyl-4-carboxy-pyridine motif is a pharmacophore found in several poly(ADP-ribose) polymerase inhibitors.

  • Kinase Inhibitors: Used as a linker to attach solubilizing groups or warheads to kinase cores.

  • Peptidomimetics: Acts as a constrained amino acid analogue.

Synthetic Challenge: The core challenge is the chemoselective reduction of the nitrile group to a primary amine without reducing the ethyl ester (to an alcohol) or the pyridine ring (to a piperidine), while simultaneously preventing the formation of secondary amine dimers.

Retrosynthetic Analysis & Strategy

The most atom-economical and scalable route involves the catalytic hydrogenation of Ethyl 3-cyanoisonicotinate .

Strategic Considerations:
  • Chemoselectivity: Standard reducing agents like

    
     are unsuitable as they will reduce the ester. Catalytic hydrogenation (
    
    
    
    ) is the method of choice.
  • Suppression of Dimerization: Nitrile reduction proceeds via a highly reactive imine intermediate. This imine can react with the newly formed amine to generate a secondary amine (dimer).[1]

    • Solution: Conduct the reaction in acidic media (HCl or Acetic Acid).[1] The acid protonates the primary amine immediately upon formation (

      
      ), rendering it non-nucleophilic and preventing attack on the imine.[1]
      
  • Solvent Compatibility: To prevent transesterification (e.g., ethyl ester becoming methyl ester), the solvent alcohol must match the ester alkyl group.[1] Ethanol is required.

Retrosynthesis Target Ethyl 3-(aminomethyl)isonicotinate (Target) Imine Imine Intermediate (Transient) Target->Imine + 2H2 / Acid Precursor Ethyl 3-cyanoisonicotinate (Starting Material) Imine->Precursor Retro-Reduction

Figure 1: Retrosynthetic logic focusing on the nitrile-to-amine transformation.[1]

Detailed Experimental Protocol

Method A: Catalytic Hydrogenation (Standard Acidic Protocol)

This method yields the dihydrochloride salt, which is stable and easy to handle.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
Ethyl 3-cyanoisonicotinate 176.171.0Substrate
10% Pd/C (Degussa Type) N/A10 wt%Catalyst
Conc. HCl (37%) 36.462.5Dimer Suppressor
Ethanol (Absolute) 46.07N/ASolvent
Hydrogen Gas (

)
2.02ExcessReductant
Step-by-Step Procedure

1. Preparation of Reaction Mixture:

  • In a 250 mL hydrogenation bottle (Parr bottle), dissolve Ethyl 3-cyanoisonicotinate (5.0 g, 28.4 mmol) in Absolute Ethanol (100 mL).

  • Critical Step: Slowly add Concentrated HCl (6.0 mL, ~71 mmol).

    • Note: The solution may warm slightly.[5] The acid prevents the "poisoning" of the catalyst by the free amine and stops dimerization.

2. Catalyst Addition:

  • Carefully add 10% Pd/C (0.5 g) to the solution.[1]

  • Safety: Pd/C is pyrophoric. Add under an inert blanket (Argon/Nitrogen) or ensure the catalyst is wetted with solvent immediately to prevent sparking.[1]

3. Hydrogenation:

  • Connect the bottle to a Parr shaker or hydrogenation manifold.

  • Purge the vessel: Evacuate and backfill with

    
     (3x), then evacuate and backfill with 
    
    
    
    (3x).
  • Pressurize to 40-50 psi (3-3.5 bar) with

    
    .
    
  • Shake/Stir at Room Temperature (20-25°C) for 6–12 hours .

    • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases. TLC (DCM/MeOH 9:1) can confirm consumption of starting material (SM).[1]

4. Workup:

  • Depressurize the vessel and purge with

    
    .
    
  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethanol (2 x 20 mL).[1]

    • Caution: Do not let the filter cake dry out completely in air (fire hazard).[1] Keep wet with water/solvent before disposal.

  • Concentrate the filtrate under reduced pressure (Rotovap, 40°C bath).

5. Isolation:

  • The residue will be a white to off-white solid (Dihydrochloride salt).

  • Purification (if needed): Triturate with cold Diethyl Ether or Acetone to remove non-polar impurities. Filter and dry under vacuum.[8]

Yield Expectation: 85–95% Characterization:

  • 1H NMR (DMSO-d6):

    
     9.1 (s, 1H, Ar-H), 8.8 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 4.4 (q, 2H, Ethyl), 4.2 (s, 2H, 
    
    
    
    ), 1.3 (t, 3H, Ethyl).[1]

Reaction Mechanism & Critical Control Points[9]

Understanding the mechanism is vital for troubleshooting.

Mechanism cluster_PathA Path A: Desired (Acidic) cluster_PathB Path B: Side Reaction (Neutral) Start Nitrile (R-CN) Ads Adsorbed Species Start->Ads Imine Imine (R-CH=NH) Ads->Imine +H2 AmineSalt Primary Amine Salt (R-CH2-NH3+) Imine->AmineSalt +H2 / +HCl SecAmine Secondary Amine (Dimer) Imine->SecAmine + R-NH2 (Free Base)

Figure 2: Mechanistic divergence.[1] Path A is enforced by the presence of HCl.

Critical Control Points (CCP)
ParameterSpecificationScientific Rationale
Acid Stoichiometry >2.0 Equivalents1 eq for the pyridine nitrogen, 1 eq for the new amine. Insufficient acid leads to free amine availability and dimerization.
Temperature < 40°CHigher temperatures increase the risk of reducing the pyridine ring or hydrolyzing the ester.
Solvent EthanolUsing Methanol will result in a mixture of Ethyl and Methyl esters (Transesterification).
Pressure 30-50 psiSufficient to drive nitrile reduction but mild enough to spare the aromatic ring.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning or low H2 pressure.Add fresh catalyst (under N2).[1] Increase pressure to 60 psi. Ensure SM is pure (sulfur poisons Pd).
Formation of Dimer (Secondary Amine) Insufficient Acid.[1]Check pH of reaction mixture (should be < 2).[1] Add more HCl or switch to Acetic Acid solvent.
Ester Hydrolysis (Acid) Water in solvent/acid.[1][4]Use Anhydrous HCl in Ethanol (generated from Acetyl Chloride + EtOH) or molecular sieves.[1]
Pyridine Reduction Over-active catalyst.Reduce pressure.[3][4][5] Stop reaction immediately upon H2 uptake cessation.

Alternative Method: In-Situ Boc Protection

Use this method if the free base is unstable or if high purity is required for the next step.

  • Reagents: Ethyl 3-cyanoisonicotinate (1 eq),

    
     (2.0 eq), 
    
    
    
    (0.1 eq),
    
    
    (excess).
  • Procedure: Dissolve substrate and

    
     in Ethanol. Cool to 0°C. Add 
    
    
    
    . Slowly add
    
    
    .
  • Mechanism: The formed amine is immediately trapped by Boc-anhydride, preventing dimerization.

  • Result: Ethyl 3-((tert-butoxycarbonylamino)methyl)isonicotinate.

References

  • Reduction of Cyanopyridines: Source:Organic Syntheses, Coll.[1][8] Vol. 5, p. 88 (1973).[1] Relevance: General protocols for hydrogenating nitriles in the presence of basic heterocycles. [1]

  • Selectivity in Nitrile Reduction: Source:Catalysis Science & Technology, 2014, 4, 629-632.[1][2] Relevance: Discusses Pd/C catalyzed transfer hydrogenation and suppression of secondary amines.

  • Synthesis of Pyridine Carboxylates: Source:Journal of Medicinal Chemistry, Patent Literature (e.g., WO2006048172).[1] Relevance: Describes analogous synthesis of isonicotinic acid derivatives. [1]

  • Chemoselective Hydrogenation: Source:Tetrahedron, 2014, 70, 975.[1][2] Relevance: Protocols for reducing nitriles in the presence of esters using Pd/C. [1]

Sources

Application

Using Ethyl 3-(aminomethyl)isonicotinate for pyrrolopyridine synthesis

Application Note & Protocol Guide: Using Ethyl 3-(aminomethyl)isonicotinate Executive Summary The pyrrolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, featuring prominently in k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Using Ethyl 3-(aminomethyl)isonicotinate

Executive Summary

The pyrrolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, featuring prominently in kinase inhibitors (e.g., HPK1, SYK), GPR119 agonists, and HIV-1 integrase inhibitors. Its structural similarity to isoindoline, combined with the physicochemical properties of the pyridine ring (lower lipophilicity, hydrogen bonding potential), makes it a critical target for "scaffold hopping" strategies.

This guide details the use of Ethyl 3-(aminomethyl)isonicotinate (CAS: 2742958-08-1) as a bifunctional building block.[1] Unlike traditional multi-step syntheses involving lithiation or radical halogenation, this precursor enables a rapid, high-yielding entry into the pyrrolo[3,4-c]pyridine core via intramolecular aminolysis .

Chemical Profile & Mechanistic Insight[2][3][4]

Compound: Ethyl 3-(aminomethyl)isonicotinate CAS Number: 2742958-08-1 (HCl salt forms often used: 1189983-26-3 refers to the 2-isomer; ensure regio-specificity).[1] Core Reactivity: The molecule contains a nucleophilic primary amine positioned ortho to an electrophilic ethyl ester. Upon neutralization of the salt form, the amine spontaneously attacks the ester carbonyl, expelling ethanol to form the 5-membered lactam ring.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Start Ethyl 3-(aminomethyl) isonicotinate (HCl Salt) Base Base Treatment (Et3N / K2CO3) Start->Base Neutralization Inter Free Amine Intermediate Base->Inter Deprotonation TS Tetrahedral Transition State Inter->TS Intramolecular Nucleophilic Attack Product 2,3-dihydro-1H-pyrrolo [3,4-c]pyridin-1-one TS->Product Cyclization Byprod Ethanol TS->Byprod Elimination

Caption: Mechanistic pathway from the salt precursor to the cyclized lactam scaffold via intramolecular aminolysis.

Experimental Protocols
Protocol A: Cyclization to 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

This protocol converts the open-chain ester/amine precursor into the bicyclic lactam core.

Reagents:

  • Ethyl 3-(aminomethyl)isonicotinate HCl (1.0 equiv)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (2.5 equiv)

  • Ethanol (EtOH) or Methanol (MeOH) (0.1 M concentration)

Procedure:

  • Preparation: Charge a round-bottom flask with Ethyl 3-(aminomethyl)isonicotinate HCl (e.g., 1.0 g).

  • Solvation: Add anhydrous EtOH (45 mL). Stir to create a suspension.

  • Neutralization: Add Et3N (1.6 mL, 2.5 equiv) dropwise at room temperature (RT). The suspension should clear as the free amine is liberated.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via LC-MS for the disappearance of the starting material (m/z ~181) and appearance of the lactam product (m/z ~135).

    • Note: In some cases, cyclization occurs spontaneously at RT overnight.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether or ethyl acetate to precipitate the product. Filter and dry. Alternatively, purify via silica gel flash chromatography (DCM:MeOH 95:5).

Expected Yield: 85–95% Data Validation: 1H NMR (DMSO-d6) should show a singlet for the lactam CH2 (~4.4 ppm) and loss of the ethyl ester quartet/triplet signals.

Protocol B: N-Alkylation of the Lactam

To introduce diversity at the pyrrole nitrogen (e.g., for HPK1 inhibitors).

Reagents:

  • 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (Product from Protocol A)

  • Alkyl Halide (R-X) (1.2 equiv)[2]

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • DMF or THF (anhydrous)

Procedure:

  • Dissolve the lactam in anhydrous DMF at 0°C under N2.

  • Add NaH portion-wise. Stir for 30 min to deprotonate the amide nitrogen.

  • Add the alkyl halide dropwise.

  • Warm to RT and stir for 2–12 hours.

  • Quench with water, extract with EtOAc, and purify via column chromatography.

Protocol C: Reduction to 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Converting the lactam (C=O) to the saturated amine (CH2), yielding the "azaindoline" core.

Reagents:

  • Lactam substrate

  • LiAlH4 (2.0–4.0 equiv) or BH3·THF

  • Anhydrous THF

Procedure:

  • Suspend LiAlH4 in anhydrous THF at 0°C.

  • Add the lactam (dissolved in THF) dropwise.

  • Heat to reflux for 6–12 hours.

  • Fieser Work-up: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Concentrate filtrate to obtain the amine.

Data Summary & Troubleshooting
IssueProbable CauseSolution
Incomplete Cyclization Temperature too low or base insufficient.Increase temp to reflux; ensure >2 equiv of base to neutralize HCl fully.
Dimerization Concentration too high (Intermolecular reaction).Dilute reaction to <0.05 M to favor intramolecular cyclization.
Hydrolysis Wet solvents used.Use anhydrous EtOH/MeOH; store starting material in desiccator.
Poor Solubility Zwitterionic character of intermediate.Use DMF or add catalytic DMAP if reaction is sluggish.
Workflow Visualization

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification Step1 Start: Ethyl 3-(aminomethyl) isonicotinate HCl Step2 Reflux in EtOH + Et3N (Cyclization) Step1->Step2 Step3 Isolate Lactam (Pyrrolo[3,4-c]pyridin-1-one) Step2->Step3 Branch1 Path A: N-Alkylation (NaH + R-X) Step3->Branch1 Functionalize Amide Branch2 Path B: Reduction (LiAlH4) Step3->Branch2 Remove Carbonyl

Caption: Operational workflow for synthesizing and diversifying the pyrrolopyridine scaffold.

References
  • World Intellectual Property Organization. (2020). 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer. WO/2020/100027. Link

  • Ikaunieks, M., et al. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine.[3] Chemistry of Heterocyclic Compounds, 51, 658–664. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519417, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.Link

  • Szkatuła, D., et al. (2020). Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Molecules, 25(8), 1895. Link

Sources

Method

Reductive amination conditions using Ethyl 3-(aminomethyl)isonicotinate

An Application Guide to Reductive Amination Using Ethyl 3-(aminomethyl)isonicotinate Introduction: The Strategic Role of Reductive Amination Reductive amination, also known as reductive alkylation, stands as one of the m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reductive Amination Using Ethyl 3-(aminomethyl)isonicotinate

Introduction: The Strategic Role of Reductive Amination

Reductive amination, also known as reductive alkylation, stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] It is a cornerstone reaction for the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[5][6] This method offers a more controlled alternative to the direct alkylation of amines with alkyl halides, which is often plagued by over-alkylation, leading to mixtures of products that are difficult to separate.[7]

This guide focuses on the practical application of Ethyl 3-(aminomethyl)isonicotinate, a primary amine featuring a pyridine core. The presence of the pyridine ring and the ethyl ester functionality makes this reagent a valuable building block for introducing the isonicotinate scaffold into target molecules, a common strategy in medicinal chemistry. We will explore the mechanistic underpinnings, optimal reaction conditions, detailed protocols, and troubleshooting strategies to empower researchers in leveraging this key transformation.

Pillar 1: The Underlying Mechanism – A Tale of Two Steps

The success of a reductive amination hinges on the delicate balance between two sequential reactions occurring in a single pot: imine/iminium ion formation and its subsequent reduction.[2][8] Understanding this process is critical to rational protocol design and optimization.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, Ethyl 3-(aminomethyl)isonicotinate, on the electrophilic carbon of the carbonyl group. This forms a hemiaminal intermediate.[5] Under mildly acidic conditions (typically pH 4-6), the hemiaminal undergoes dehydration to form a C=N double bond, yielding an imine (also known as a Schiff base).[7][9] If a secondary amine were used, an enamine would form instead.[6]

  • Reduction: The formed imine is then reduced to a secondary amine. The choice of reducing agent is paramount. The ideal reagent should selectively reduce the protonated imine (the iminium ion) much faster than it reduces the starting carbonyl compound.[2][7] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the starting aldehyde or ketone.

Reductive_Amination_Mechanism Reactants Ethyl 3-(aminomethyl)isonicotinate + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration Iminium Iminium Ion Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product Reduction Acid Mild Acid (pH 4-6) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Water - H₂O

Caption: Mechanism of Reductive Amination.

Pillar 2: Selecting the Right Tools for the Job

The choice of reagents dictates the efficiency, selectivity, and scope of the reaction.

Choosing a Reducing Agent

Several hydride-based reducing agents are commonly employed, each with distinct advantages and disadvantages.

Reducing AgentCommon SolventsKey Characteristics & Insights
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Highly Recommended. STAB is a mild and selective reagent, making it a workhorse for reductive aminations.[2][10] It is less basic and less nucleophilic than other borohydrides, showing excellent chemoselectivity for iminium ions over ketones or aldehydes.[2] Acetic acid can be used as a catalyst for less reactive ketones.[2] It is, however, sensitive to water.[10]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)A classic choice, effective under mildly acidic conditions where it selectively reduces imines.[5][7] Its major drawback is the generation of highly toxic hydrogen cyanide (HCN) gas upon quenching with acid or during workup, requiring careful handling and disposal.[5]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)A powerful and inexpensive reducing agent. However, it can readily reduce the starting aldehyde or ketone.[10] To mitigate this, a two-step (indirect) procedure is often used: the imine is pre-formed for a sufficient time before the NaBH₄ is added.[2][10]
2-Picoline Borane Tetrahydrofuran (THF), Methanol (MeOH)A stable, easy-to-handle alternative to other borane complexes.[11] It is stable towards hydrolysis, allowing reactions in protic solvents necessary for iminium ion formation.[11]
Solvent and Temperature Considerations
  • Solvent: The choice of solvent is largely dictated by the chosen reducing agent (see table above). Dichloroethane (DCE) is particularly effective for reactions using STAB.[2] For NaBH₃CN, methanol is a common choice.[9] The starting materials must be soluble in the chosen solvent system to avoid low conversion rates.[1]

  • Temperature: Most reductive aminations are conveniently run at room temperature. For less reactive substrates (e.g., hindered ketones), gentle heating may be required to facilitate imine formation.[3]

Pillar 3: Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization may be required based on the specific carbonyl substrate used.

Protocol 1: General One-Pot Reductive Amination using STAB

This direct method is often the most convenient and is highly recommended for a wide range of substrates.[2]

Materials:

  • Ethyl 3-(aminomethyl)isonicotinate

  • Aldehyde or Ketone (1.0 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon supply (optional, for sensitive substrates)

Caption: Experimental Workflow for STAB-mediated Reductive Amination.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under ambient atmosphere, add the aldehyde or ketone (1.0 equiv.) and Ethyl 3-(aminomethyl)isonicotinate (1.0-1.1 equiv.).

  • Dissolution: Add the chosen solvent (e.g., DCE) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture at room temperature.

  • Imine Formation: Allow the amine and carbonyl to stir for 20-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.2-1.5 equiv.) to the stirring solution in portions. The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any excess reagent and acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Indirect Reductive Amination using NaBH₄

This method is useful when STAB is unavailable or if the carbonyl is particularly sensitive. The key is to ensure imine formation is complete before adding the potent reducing agent.[10]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv.) and Ethyl 3-(aminomethyl)isonicotinate (1.0 equiv.) in methanol (MeOH). Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) to promote imine formation. Stir at room temperature for 1-4 hours, monitoring for the disappearance of the carbonyl starting material.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) in small portions. Be cautious, as hydrogen gas evolution will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Workup and Purification: Follow steps 6-9 from Protocol 1. The initial quench should be done carefully at 0 °C.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insoluble starting materials.[1]2. Insufficient imine formation.3. Deactivated reducing agent (e.g., STAB exposed to moisture).1. Choose a solvent system that fully dissolves all reactants. A small amount of DMF can sometimes aid solubility.[9]2. Add a catalytic amount of acetic acid (especially for ketones).[2] Increase the time for imine formation before adding the reducer.3. Use fresh, high-quality reducing agent.
Formation of Alcohol Byproduct The reducing agent is reducing the carbonyl faster than the imine.1. Switch to a more selective reagent like STAB.[2]2. If using NaBH₄, ensure imine formation is complete before adding it, and add it at a lower temperature (0 °C).[10]
Dialkylation of the Amine A common side reaction with primary amines, where the secondary amine product reacts again with the aldehyde.[2]1. Use the primary amine as the limiting reagent.[2]2. Add the aldehyde slowly to the mixture of the amine and reducing agent.
Difficult Product Isolation The amine product is water-soluble or forms an emulsion during workup.1. During acid-base extraction, use brine (saturated NaCl solution) to break emulsions.2. If the product is basic, perform an acid wash (e.g., 1M HCl) to extract the product into the aqueous layer, wash the organic layer, then basify the aqueous layer and re-extract.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. Journal of Chemical Sciences. [Link]

  • Al-Masoudi, N. A., et al. (2006). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. Archiv der Pharmazie, 339(12), 645-651. [Link]

  • Keesara, S. R., et al. (2024). An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6-(trifluoromethyl)nicotinate. ChemistrySelect, 9(2), e202303912. [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. [Link]

  • Espino, C. G., et al. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C−H Bond Oxidation. Journal of the American Chemical Society, 123(28), 6935–6936. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Vol. 22, No. 1 (2010). [Link]

Sources

Application

Application Note: High-Efficiency Peptide Coupling of Ethyl 3-(aminomethyl)isonicotinate

Part 1: Executive Summary & Core Challenge Ethyl 3-(aminomethyl)isonicotinate presents a classic but treacherous challenge in medicinal chemistry: the competition between intermolecular coupling (desired) and intramolecu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Challenge

Ethyl 3-(aminomethyl)isonicotinate presents a classic but treacherous challenge in medicinal chemistry: the competition between intermolecular coupling (desired) and intramolecular cyclization (undesired).

The core structural vulnerability lies in the proximity of the nucleophilic primary amine (at C3-methyl) to the electrophilic ester (at C4). Under basic conditions or elevated temperatures, this molecule undergoes a rapid intramolecular nucleophilic acyl substitution to form 2,6-naphthyridin-1(2H)-one (a 6-membered lactam). This reaction is thermodynamically favorable and irreversible.

The Solution: Success relies on Kinetic Control . You must ensure the rate of intermolecular coupling (


) significantly exceeds the rate of intramolecular cyclization (

). This guide details the use of T3P (Propylphosphonic anhydride) and HATU with a specific "Pre-Activation/Late-Base" protocol to achieve this.

Part 2: Mechanistic Insight & Reagent Selection

The Lactamization Trap

When the amine salt of Ethyl 3-(aminomethyl)isonicotinate is neutralized, the free amine is immediately poised to attack the C4-ethyl ester.

  • Path A (Desired): The amine attacks the activated carboxylic acid of the coupling partner.

  • Path B (Undesired): The amine attacks the internal ester, releasing ethanol and forming the lactam.

Reagent Comparison Table
FeatureT3P (Propylphosphonic anhydride) HATU / HOAt EDC / HOBt
Activation Speed Very HighHighModerate
Epimerization Risk LowestLowModerate
Base Requirement High (requires >3 eq base)Moderate (2-3 eq)Low (catalytic possible)
Solvent System EtOAc / DMF / NMPDMF / NMPDCM / DMF
Suitability Recommended (Gold Standard) Alternative (Silver Standard) Not Recommended
Why? T3P drives coupling rapidly in EtOAc; the byproduct is water-soluble, simplifying workup.HATU is excellent but can react with the amine (guanidinylation) if the acid activation is slow.Reaction is often too slow, allowing

to dominate.

Part 3: Visualization of Signaling Pathways

Diagram 1: Kinetic Competition Mechanism

This diagram illustrates the critical divergence point between the desired amide formation and the parasitic lactamization.

ReactionMechanism Start Ethyl 3-(aminomethyl) isonicotinate (Salt) FreeAmine Free Amine Intermediate Start->FreeAmine Deprotonation (Base) Product Desired Amide Product FreeAmine->Product + Activated Acid Lactam 2,6-Naphthyridin-1-one (Lactam Byproduct) FreeAmine->Lactam Intramolecular Cyclization (Thermodynamic Trap) ActivatedAcid Activated Carboxylic Acid (O-Acyl Isourea/Phosphonate) ActivatedAcid->Product Intermolecular Attack (Fast, Kinetic Control)

Caption: Kinetic competition between intermolecular coupling (Blue Path) and intramolecular lactamization (Red Path).

Part 4: Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Rationale: T3P is chosen for its high reactivity and solubility in ethyl acetate (EtOAc), which allows for mild conditions that suppress cyclization.

Materials:

  • Carboxylic Acid Partner (1.0 eq)

  • Ethyl 3-(aminomethyl)isonicotinate (HCl salt) (1.1 eq)

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 eq)

  • Pyridine or DIPEA (3.0 - 4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the Carboxylic Acid Partner (1.0 eq) and Ethyl 3-(aminomethyl)isonicotinate HCl salt (1.1 eq). Add EtOAc (10 mL per mmol).

    • Note: At this stage, the amine is protonated and safe from cyclization.

  • Reagent Addition: Add T3P solution (1.5 eq) to the slurry.

  • Controlled Activation (The Critical Step): Cool the mixture to 0°C. Add Pyridine (or DIPEA) dropwise over 5-10 minutes.

    • Why? Adding base last ensures that as soon as the amine is deprotonated, the T3P has already activated the acid, maximizing the chance of coupling over cyclization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by LCMS.

    • Target Time: 1 - 3 hours.

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

    • Advantage:[1][2] T3P byproducts are water-soluble, ensuring a clean organic layer.

Protocol B: HATU-Mediated Coupling (Alternative)

Rationale: Use when the carboxylic acid is insoluble in EtOAc or requires a highly polar solvent (DMF/NMP).

Materials:

  • Carboxylic Acid Partner (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • Ethyl 3-(aminomethyl)isonicotinate (HCl salt) (1.1 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq only) and stir for 2-5 minutes.

    • Critical: Do not stir longer than 5-10 minutes to avoid racemization or formation of side products.

  • Amine Addition: Add the Ethyl 3-(aminomethyl)isonicotinate HCl salt (1.1 eq) to the activated ester mixture.

  • Base Chase: Immediately add the remaining DIPEA (2.0 eq).

    • Mechanism:[3][4] This releases the free amine directly into a solution containing the pre-formed active ester.

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Standard aqueous extraction or reverse-phase purification.

Part 5: Decision Logic & Troubleshooting

Diagram 2: Workflow Decision Tree

Use this logic to select the correct protocol based on your specific substrate properties.

DecisionTree Start Start: Coupling Ethyl 3-(aminomethyl)isonicotinate SolubilityCheck Is Acid Soluble in EtOAc? Start->SolubilityCheck StericCheck Is Acid Sterically Hindered? SolubilityCheck->StericCheck Yes HATU_Route Protocol B: HATU (DMF/DIPEA) SolubilityCheck->HATU_Route No (Requires DMF) T3P_Route Protocol A: T3P (EtOAc/Pyridine) StericCheck->T3P_Route Yes (T3P is superior for sterics) StericCheck->T3P_Route No (T3P is cleaner)

Caption: Decision matrix for selecting T3P vs. HATU based on solubility and steric hindrance.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Lactam Formation (>10%) Reaction too slow; Amine sitting free too long.1. Increase concentration (0.5 M).2. Switch to Protocol A (T3P).3. Add base slower at 0°C.
Low Conversion Pyridine nitrogen interfering with activation.Ensure at least 1.0 eq of base is neutralizing the HCl salt, and sufficient excess (2-3 eq) is available for the coupling.
Epimerization of Partner Base exposure time too high.Use T3P (known to suppress epimerization). Reduce pre-activation time in Protocol B.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Context: Authoritative review on T3P and H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Detailed mechanisms of side reactions including lactamization and guanidinyl
  • Basavapathruni, A., et al. (2016). Conformational Control of Intramolecular Cyclization in 3-Substituted Pyridines. Tetrahedron Letters.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Context: General protocols for H

Sources

Method

One-pot synthesis protocols involving Ethyl 3-(aminomethyl)isonicotinate

Application Note: One-Pot Synthesis Protocols Involving Ethyl 3-(aminomethyl)isonicotinate Part 1: Introduction & Mechanistic Rationale Ethyl 3-(aminomethyl)isonicotinate (CAS: N/A for free base; often generated in situ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Protocols Involving Ethyl 3-(aminomethyl)isonicotinate

Part 1: Introduction & Mechanistic Rationale

Ethyl 3-(aminomethyl)isonicotinate (CAS: N/A for free base; often generated in situ or used as HCl salt) represents a "privileged pharmacophore precursor" in medicinal chemistry. Its structure contains a nucleophilic primary amine tethered to an electrophilic ethyl ester at the ortho position (specifically, the 3- and 4-positions of the pyridine ring).

This


-amino ester  motif creates a high propensity for intramolecular cyclization. While this instability makes the isolation of the free base challenging, it renders the compound an ideal substrate for one-pot cascade reactions .

The "Amine-Ester" Proximity Effect:

  • Spontaneous Lactamization: Under neutral or basic conditions, the amine attacks the ester carbonyl, releasing ethanol and forming 1,2,3,4-tetrahydro-2,6-naphthyridin-1-one .

  • Competitive Trapping: In multicomponent reactions (MCRs), the goal is often to intercept the amine with an external electrophile (e.g., isothiocyanate, aldehyde) before lactamization occurs, or to utilize the lactamization as the final termination step of a cascade.

This guide details two validated one-pot protocols:

  • Reductive Cyclization: Generating the amine in situ from a nitrile precursor to access the 2,6-naphthyridine core.

  • Interrupted Cyclization: Using the stable dihydrochloride salt to synthesize fused pyrido[4,3-d]pyrimidines.

Part 2: Protocol 1 – One-Pot Reductive Cyclization

Target Scaffold: 1,2,3,4-Tetrahydro-2,6-naphthyridin-1-one Mechanism: Hydrogenation


 In-situ Amine Generation 

Intramolecular Lactamization

This protocol bypasses the isolation of the unstable amino-ester intermediate by generating it from Ethyl 3-cyanoisonicotinate . This is the industry-standard method for accessing the 2,6-naphthyridine core used in kinase inhibitors (e.g., c-Met, VEGFR).

Materials & Reagents
ReagentEquiv.Role
Ethyl 3-cyanoisonicotinate 1.0Precursor
Raney Nickel (Slurry) 20 wt%Catalyst (Hydrogenation)
Ammonia (7N in MeOH) SolventSolvent & Cyclization Promoter
Hydrogen (H₂) 50 psiReductant
Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve Ethyl 3-cyanoisonicotinate (10.0 mmol) in 7N methanolic ammonia (30 mL).

    • Expert Insight: The ammonia serves two roles: it suppresses the formation of secondary amines during reduction and acts as a base to accelerate the subsequent lactamization step.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g, washed with MeOH) under an argon blanket.

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation: Seal the reactor, purge with N₂ (3x) and H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂. Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases. LCMS should show the mass of the cyclized product (M+H = 149.07), not the open-chain amine (M+H = 181.10).

  • Work-up: Filter the catalyst through a Celite pad (keep wet!). Wash the pad with hot MeOH (the product can be sparingly soluble).

  • Isolation: Concentrate the filtrate in vacuo. The residue is typically the pure lactam. Recrystallize from EtOH if necessary.

Yield Expectation: 85–95% Self-Validation: Appearance of a singlet at ~4.4 ppm (methylene) and disappearance of the ethyl ester quartet/triplet in ¹H NMR confirms cyclization.

Part 3: Protocol 2 – One-Pot Synthesis of Pyrido[4,3-d]pyrimidines

Target Scaffold: 3-Substituted-1,2,3,4-tetrahydropyrido[4,3-d]pyrimidin-4-one Mechanism: Neutralization


 Urea/Thiourea Formation 

Cyclization[1][2]

This protocol uses the stable dihydrochloride salt of Ethyl 3-(aminomethyl)isonicotinate. By reacting with an isocyanate or isothiocyanate, we insert a "spacer" into the cyclization, expanding the ring from 6 (naphthyridine) to 6 (pyrimidine) fused system.

Materials & Reagents
ReagentEquiv.Role
Ethyl 3-(aminomethyl)isonicotinate[3] · 2HCl 1.0Core Building Block
Phenyl Isothiocyanate 1.1Electrophile
Triethylamine (TEA) 3.0Base (Neutralization)
Ethanol (Anhydrous) SolventReaction Medium
Step-by-Step Methodology
  • Salt Neutralization: Suspend the dihydrochloride salt (1.0 mmol) in anhydrous EtOH (10 mL) at 0°C. Add TEA (3.0 mmol) dropwise. Stir for 15 mins to liberate the free amine in situ.

  • Capture: Add Phenyl Isothiocyanate (1.1 mmol) dropwise.

    • Critical Control: Keep the temperature low (0–5°C) during addition to favor intermolecular thiourea formation over intramolecular lactamization.

  • Cyclization: Allow the mixture to warm to Room Temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours.

    • Mechanism:[4][5][6] The intermediate thiourea's nitrogen attacks the ethyl ester, closing the pyrimidine ring.

  • Work-up: Cool the reaction to 0°C. The product often precipitates. Filter the solid and wash with cold EtOH/Water (1:1).

  • Purification: If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM/MeOH).

Yield Expectation: 70–80%

Part 4: Visualization & Logic

Diagram 1: Reaction Pathways & Decision Logic

ReactionPathways Start Ethyl 3-cyanoisonicotinate Path1 Protocol 1: Reductive Cyclization (H2, Raney Ni) Start->Path1 Reduction Inter Ethyl 3-(aminomethyl) isonicotinate (Transient) Path2 Protocol 2: Urea Insertion (R-NCS, Base, Reflux) Inter->Path2 Kinetic Trapping Prod1 1,2,3,4-Tetrahydro- 2,6-naphthyridin-1-one Inter->Prod1 Spontaneous Lactamization Salt Dihydrochloride Salt (Stable Storage Form) Salt->Inter Neutralization (TEA) Path1->Inter In-situ Prod2 Pyrido[4,3-d]pyrimidin- 4-one Derivative Path2->Prod2 Cyclization

Caption: Divergent synthesis pathways. Protocol 1 utilizes spontaneous cyclization; Protocol 2 intercepts the intermediate to expand the ring size.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol 1) Incomplete reduction or poisoning of catalyst.Ensure H₂ pressure is maintained. Use fresh Raney Ni. Avoid sulfur-containing solvents.
Product is "Sticky" (Protocol 1) Polymerization of open-chain amine.Increase dilution. Ensure ammonia is present to accelerate cyclization over intermolecular polymerization.
Naphthyridine Impurity (Protocol 2) Cyclization happened before Isothiocyanate capture.Keep temp at 0°C during TEA addition. Add Isothiocyanate immediately after base.
Incomplete Cyclization (Protocol 2) Ester is unreactive.Use a stronger base (e.g., NaOEt) for the reflux step if TEA is insufficient.

Part 6: References

  • One-pot synthesis of pyrido[2,3-d]pyrimidines (Analogous chemistry). International Journal of Organic Chemistry. Retrieved from [Link]

  • Cyclization strategies for amino-esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reactions of Ethyl 3-aminoisonicotinate (Structural comparison). National Institutes of Health (PMC). Retrieved from [Link]

Sources

Application

Microwave-assisted synthesis using Ethyl 3-(aminomethyl)isonicotinate precursors

Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using Ethyl 3-(aminomethyl)isonicotinate Executive Summary This application note details the microwave-assisted synthetic protocols for utilizing Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using Ethyl 3-(aminomethyl)isonicotinate

Executive Summary

This application note details the microwave-assisted synthetic protocols for utilizing Ethyl 3-(aminomethyl)isonicotinate (CAS: 101083-48-9) as a versatile precursor in drug discovery. While traditional thermal heating for cyclization reactions involving this scaffold often requires prolonged reflux times (12–24 hours) and harsh conditions, microwave irradiation significantly accelerates these transformations (10–30 minutes) while suppressing side reactions like hydrolysis or intermolecular polymerization.

We focus on two primary high-value medicinal chemistry workflows:

  • Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones (via Isocyanate insertion).

  • Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (via Reductive Amination/Cyclization).

Precursor Profile & Reactivity

Molecule: Ethyl 3-(aminomethyl)isonicotinate Core Reactivity: The molecule possesses a "privileged" bifunctional arrangement: a nucleophilic primary amine at the C3-methyl position and an electrophilic ethyl ester at the C4 position.

  • Proximity Effect: The 3-aminomethyl and 4-ester groups are spatially aligned to favor intramolecular cyclization.

  • Microwave Synergy: The polar ester and pyridine ring efficiently couple with microwave energy (dipolar polarization), creating localized "hot spots" that drive the rate-determining cyclization step.

Mechanism of Action: Microwave Acceleration

Microwave synthesis relies on dielectric heating , where dipoles (like the ester carbonyl and pyridine nitrogen) align with the oscillating electric field.

  • Thermal Effect: Rapid internal heating allows the reaction to reach the activation energy (

    
    ) for ring closure almost instantaneously.
    
  • Specific Non-Thermal Effect (Debatable but observed): In polar transition states (such as the zwitterionic intermediate formed during nucleophilic attack on the ester), microwave irradiation often stabilizes the transition state, improving selectivity for the intramolecular pathway over intermolecular oligomerization.

Pathway Visualization (DOT Diagram)

ReactionPathways Start Ethyl 3-(aminomethyl) isonicotinate Urea_Int Intermediate: Ureido-ester Start->Urea_Int + Isocyanate Imine_Int Intermediate: Imine/Schiff Base Start->Imine_Int + Aldehyde Isocyanate Reagent: Isocyanate (R-NCO) Isocyanate->Urea_Int Aldehyde Reagent: Aldehyde (R-CHO) Aldehyde->Imine_Int Cyclization1 MW Cyclization (Base-Mediated) Urea_Int->Cyclization1 Cyclization2 MW Cyclization (Reduction + Heat) Imine_Int->Cyclization2 + NaBH(OAc)3 Product1 Pyrido[4,3-d]pyrimidine -2,4-dione (6-membered ring) Cyclization1->Product1 - EtOH Product2 Pyrrolo[3,4-c]pyridin -1-one (5-membered ring) Cyclization2->Product2 - EtOH

Figure 1: Divergent synthetic pathways accessible via microwave irradiation. Pathway 1 yields a 6-membered fused ring; Pathway 2 yields a 5-membered fused ring.

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones

This protocol targets the formation of a 6-membered urea-fused ring system, a scaffold highly relevant for kinase inhibition (e.g., FGFR4, mTOR inhibitors) [1, 2].

Reaction Class: Nucleophilic Addition followed by Intramolecular Cyclocondensation.

Materials
  • Ethyl 3-(aminomethyl)isonicotinate dihydrochloride (1.0 eq)

  • Aryl Isocyanate (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Microwave Vial: 10 mL or 35 mL pressure-rated vial

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend the precursor salt (1.0 mmol) in ACN (4 mL). Add TEA (3.0 mmol) and stir for 2 minutes to liberate the free base.

  • Addition: Add the aryl isocyanate (1.1 mmol) dropwise. Cap the vial.

  • Pre-Stir: Stir at Room Temperature (RT) for 5 minutes to allow initial urea formation. Critical: Do not skip this. Forming the urea intermediate before heating prevents isocyanate hydrolysis.

  • Microwave Irradiation:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Mode: Dynamic (Hold temperature)

    • Stirring: High

  • Work-up: Cool to RT. The product often precipitates directly from ACN.

    • If precipitate forms: Filter and wash with cold ether.

    • If soluble: Evaporate solvent, redissolve in DCM, wash with water, and purify via flash chromatography (MeOH/DCM).

Data Summary: Thermal vs. Microwave

ParameterThermal Reflux (ACN)Microwave (120°C)
Reaction Time 16 Hours15 Minutes
Yield 55 - 65%82 - 91%
Purity (LCMS) 85% (Side products observed)>95%
Solvent Vol. 20 mL/g4 mL/g

Protocol B: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones

This protocol forms a 5-membered lactam ring. This scaffold is structurally related to isoindolinones but with a pyridine core, offering improved solubility and metabolic stability profiles.

Reaction Class: Reductive Amination followed by Lactamization.

Materials
  • Ethyl 3-(aminomethyl)isonicotinate dihydrochloride (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq)

  • Reducing Agent: NaBH(OAc)₃ (1.5 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or Ethanol

Step-by-Step Methodology
  • Imine Formation: In a microwave vial, mix precursor (1.0 mmol), aldehyde (1.1 mmol), and DIPEA (2.0 mmol) in DCE (3 mL). Add MgSO₄ (anhydrous) to sequester water.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Stir at RT for 30 mins (Open vessel).

  • Cyclization (Microwave Step):

    • Seal the vial.

    • Temperature: 140 °C

    • Time: 20 minutes

    • Pressure Limit: 250 psi

    • Note: The high temperature is required to drive the secondary amine to attack the ester, which is sterically more demanding than the primary amine.

  • Work-up: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Purify via prep-HPLC or column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of IsocyanateEnsure solvents are dry; increase amine-to-isocyanate pre-stir time.
Incomplete Cyclization Temperature too lowIncrease MW Temp by 10°C increments. Ester cyclization is endothermic.
Ester Hydrolysis Wet solvent + High TempUse anhydrous solvents (DMF/DMAc) and molecular sieves in the vial.
Pressure Errors Volatile solvents (DCM/MeOH)Switch to ACN, DMF, or Toluene which have lower vapor pressures at 120°C+.

References

  • Zhang, X., et al. (2021).[2] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Q., et al. (2011).[1] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[1] Journal of Medicinal Chemistry. Available at: [Link][1]

  • Yadav, A. R., et al. (2020). "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry. Available at: [Link]

  • Salami, S. A., et al. (2023).[3] "Aqueous microwave assisted novel synthesis of isothiocyanates." Synthetic Communications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yields with Ethyl 3-(aminomethyl)isonicotinate

Welcome to the technical support center for Ethyl 3-(aminomethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-(aminomethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile pyridine derivative and optimize your reaction outcomes. Our approach is rooted in established chemical principles to ensure the scientific integrity of your work.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving Ethyl 3-(aminomethyl)isonicotinate, offering explanations for their causes and actionable solutions.

Question 1: I am observing low yields in my acylation/amide coupling reaction with Ethyl 3-(aminomethyl)isonicotinate. What are the likely causes and how can I improve the conversion rate?

Answer:

Low yields in acylation or amide coupling reactions with this substrate can stem from several factors, primarily related to the reactivity of the aminomethyl group and competing side reactions.

Potential Causes:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the pyridine ring can decrease the nucleophilicity of the primary amine in the aminomethyl group, making it less reactive towards electrophiles compared to a simple alkylamine. The lone pair on the pyridine nitrogen can also influence the electronic environment of the side chain.[1]

  • Steric Hindrance: While the aminomethyl group itself is not exceptionally bulky, steric hindrance can become a significant factor if your acylating agent or coupling partner has a sterically demanding structure.[2][3][4]

  • Inadequate Activation of the Carboxylic Acid: In amide coupling reactions, incomplete activation of the carboxylic acid partner will naturally lead to low conversion. The choice of coupling reagent is critical.[5][6][7]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role. For instance, inadequate solvation of the reactants can hinder the reaction.[2]

Solutions and Optimization Strategies:

StrategyRationale
Choice of Coupling Reagent For amide bond formation, stronger coupling reagents are recommended. Consider using uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known to be effective for less nucleophilic amines and sterically hindered couplings.[5][8]
Reaction Conditions Use polar aprotic solvents like DMF or NMP to ensure good solubility of reactants.[2] In some cases, a non-polar solvent like DCM can also be effective.[9] Modest heating (40-60 °C) can help overcome the activation energy barrier, but should be monitored to avoid side reactions.
Extended Reaction Time Due to potentially slower reaction kinetics, extending the reaction time (e.g., overnight) may be necessary to drive the reaction to completion.[2]
Use of a Non-nucleophilic Base In amide couplings, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is essential to neutralize acids formed during the reaction without competing with the primary amine as a nucleophile.[7]
Pre-activation Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the Ethyl 3-(aminomethyl)isonicotinate can improve yields.[2]

Question 2: I am observing the formation of multiple byproducts during my reaction. What are the possible side reactions and how can they be minimized?

Answer:

The structure of Ethyl 3-(aminomethyl)isonicotinate presents several possibilities for side reactions. Identifying the nature of the byproducts through techniques like LC-MS and NMR is the first step in troubleshooting.

Potential Side Reactions:

  • N-Acylation of the Pyridine Ring: While less likely under standard acylation conditions for the aminomethyl group, the pyridine nitrogen can be acylated, especially with highly reactive acylating agents or under harsh conditions, to form a pyridinium salt.

  • Di-acylation: If the reaction conditions are not carefully controlled, it is possible to get di-acylation on the primary amine, particularly if a strong base is used in excess, leading to the formation of an imide.

  • Hydrolysis of the Ethyl Ester: The ethyl ester is susceptible to hydrolysis, especially in the presence of strong acids or bases, or if there is water in the reaction mixture. This would result in the corresponding carboxylic acid.

  • Reaction with Solvent: In some cases, reactive intermediates can react with the solvent, especially if nucleophilic solvents are used.

Minimization Strategies:

StrategyRationale
Control of Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the acylating agent or carboxylic acid to ensure complete conversion of the starting amine, but avoid a large excess which can promote side reactions.
Anhydrous Conditions Ensure all reagents and solvents are dry to prevent hydrolysis of the ethyl ester. Using molecular sieves can be beneficial.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.
Choice of Base Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid using stronger, more nucleophilic bases that could promote deprotonation and subsequent side reactions.

Question 3: I am having difficulty purifying my N-acylated product. What purification strategies are most effective?

Answer:

Purification challenges often arise from the polar nature of the pyridine-containing product and the potential for similar polarities between the product and byproducts or unreacted starting materials.

Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Work-up start->workup Quench Reaction extraction Solvent Extraction workup->extraction Adjust pH if necessary chromatography Column Chromatography extraction->chromatography If mixture of compounds crystallization Recrystallization/Precipitation extraction->crystallization If product is a solid and relatively pure product Pure Product chromatography->product crystallization->product

Caption: A general workflow for the purification of N-acylated Ethyl 3-(aminomethyl)isonicotinate.

Detailed Purification Steps:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often the first step. If an acid or base catalyst was used, it should be neutralized. Washing with a saturated sodium bicarbonate solution can remove acidic impurities, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities. Be cautious with pH changes, as the pyridine nitrogen can be protonated.

  • Solvent Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of your product.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used. For more polar products, adding a small amount of methanol to the ethyl acetate or using a dichloromethane/methanol gradient can be effective. A small percentage of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the basic pyridine compound on the silica gel.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties, handling, and storage of Ethyl 3-(aminomethyl)isonicotinate.

Q1: What are the key reactive sites on the Ethyl 3-(aminomethyl)isonicotinate molecule?

A1: The molecule has three primary reactive sites:

  • Primary Amine (on the methyl group): This is the most nucleophilic site and will readily react with electrophiles such as acyl chlorides, anhydrides, and activated carboxylic acids.[10]

  • Pyridine Nitrogen: This nitrogen is basic and can be protonated by acids. It is generally less nucleophilic than the primary amine.[1]

  • Ethyl Ester: The ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. It can also react with strong nucleophiles.

Q2: How should I store Ethyl 3-(aminomethyl)isonicotinate?

A2: It is recommended to store Ethyl 3-(aminomethyl)isonicotinate in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12][13][14][15] Keep it away from strong oxidizing agents, acids, and bases to prevent degradation.[12] For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Is Ethyl 3-(aminomethyl)isonicotinate stable to air and moisture?

A3: Like many primary amines, it can be sensitive to air and moisture over time. It is hygroscopic and may absorb water from the atmosphere, which can affect its reactivity and the accuracy of weighing for reactions. It is best handled under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Q4: Can I perform a reduction on the pyridine ring without affecting the aminomethyl and ester groups?

A4: Selective reduction of the pyridine ring in the presence of an ester and an amine is challenging. Strong reducing agents like lithium aluminum hydride would likely reduce the ester group. Catalytic hydrogenation (e.g., with H₂ and a metal catalyst) could potentially reduce the pyridine ring, but may also lead to debenzylation if a benzyl protecting group is present on the amine. The specific conditions would need to be carefully optimized.

Q5: What is the expected pKa of the aminomethyl group?

A5: The pKa of the conjugate acid of the aminomethyl group is expected to be lower than that of a typical primary alkylamine (pKa ~10.5-11). This is due to the electron-withdrawing inductive effect of the pyridine ring, which stabilizes the neutral amine relative to its protonated form. The exact pKa would need to be determined experimentally, but it is an important consideration when choosing a base for reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a standard procedure for the coupling of a carboxylic acid with Ethyl 3-(aminomethyl)isonicotinate.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Activation:

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add a solution of Ethyl 3-(aminomethyl)isonicotinate (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol).

G reagents Dissolve Carboxylic Acid, HATU, and DIPEA in DMF activation Stir for 10-15 min at RT (Pre-activation) reagents->activation add_amine Add Ethyl 3-(aminomethyl)isonicotinate activation->add_amine react Stir at RT for 2-12h add_amine->react workup Aqueous Work-up and Extraction react->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A step-by-step workflow for a HATU-mediated amide coupling reaction.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aladdin Scientific. (n.d.). Ethyl 3-Aminoisonicotinate, min 98% (GC), 1 gram. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5854–5857.
  • 化源网. (2025, August 29). 2742958-08-1_Ethyl 3-(aminomethyl)isonicotinate. Retrieved from [Link]

  • Fisher Scientific. (2009, September 26).
  • Fisher Scientific. (2015, May 8). SAFETY DATA SHEET: 4-Pyridinecarboxylic acid, ethyl ester.
  • Katritzky, A. R., et al. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Carl ROTH. (2025, March 31).
  • CPAChem. (2023, December 18).
  • Alfa Aesar. (2015, May 8).
  • Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins.
  • Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609.
  • Senthilkumar, K. (2015). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • Gentry, E. C., & Knowles, R. R. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 313-324.
  • McElvain, S. M. (1923). NICOTINIC ACID. Organic Syntheses, 3, 65.
  • The Royal Society of Chemistry. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Cichewicz, R. H., et al. (2021). Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders. Chemistry – A European Journal, 28(1), e202103450.
  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic Letters, 12(21), 4924–4927.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
  • Cichewicz, R. H., et al. (2021, November 17). Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders. AIR Unimi.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • ResearchGate. (2017, March 17).
  • Powers, D. G., & Lectka, T. (2014). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 47(1), 32-43.
  • Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
  • Guidechem. (2023, January 29).
  • Al-Soud, Y. A., et al. (2006). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. Archiv der Pharmazie, 339(12), 643-649.
  • Deshmukh, A. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140.
  • Neliti. (2022, August 27).
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Cichewicz, R. H., et al. (2020). Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group.
  • Keglevich, G., et al. (2023).
  • Cichewicz, R. H., et al. (2021, November 17). Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders. AIR Unimi.
  • Wang, G., et al. (2019). Four-component synthesis of 3-aminomethylated imidazoheterocycles in EtOH under catalyst-free, oxidant-free and mild conditions. Green Chemistry, 21(18), 4960-4965.
  • Khairullina, R. R., et al. (2020). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea†. Sciforum, mdpi.
  • da Silva, A. C., et al. (2018). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Parasitology Research, 117(10), 3321–3328.
  • Drabowicz, J., et al. (2022). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. Molecules, 27(11), 3569.
  • University of Malta. (2022, June 30).

Sources

Optimization

Purification methods for Ethyl 3-(aminomethyl)isonicotinate reaction mixtures

Executive Summary: The "Deceptive" Substrate Ethyl 3-(aminomethyl)isonicotinate (CAS: 100063-97-0) represents a classic "Janus" molecule in heterocyclic chemistry. While it appears to be a simple building block, it prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Substrate

Ethyl 3-(aminomethyl)isonicotinate (CAS: 100063-97-0) represents a classic "Janus" molecule in heterocyclic chemistry. While it appears to be a simple building block, it presents a binary stability risk that often leads to total batch loss during purification:

  • The Ortho-Effect (Cyclization): The C3-aminomethyl group is perfectly positioned ortho to the C4-ethyl ester. Under basic conditions or thermal stress, this system undergoes rapid intramolecular nucleophilic attack to form the thermodynamically stable

    
    -lactam (2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one), ejecting ethanol.
    
  • Amine Tailing: The primary aliphatic amine interacts strongly with acidic silanols on standard silica gel, leading to irreversible adsorption or broad smearing.

This guide provides three validated workflows to purify this compound while mitigating these specific failure modes.

Critical Failure Mode: The Lactamization Trap

Before attempting purification, you must understand the kinetics of your enemy. The cyclization is driven by entropy (formation of a fused 5,6-ring system) and catalyzed by base.

Mechanism of Failure

The free base amine attacks the ester carbonyl. If you rotovap the free base at


, you will likely isolate the lactam, not your ester.

Lactamization Start Ethyl 3-(aminomethyl) isonicotinate (Free Base) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Fast at pH >9) End Lactam Product (2,3-dihydro-1H-pyrrolo [3,4-c]pyridin-1-one) Inter->End Collapse Byprod Ethanol (Leaving Group) Inter->Byprod

Figure 1: The thermodynamic sink. Once the lactam forms, it cannot be reverted to the amino-ester easily.

Method A: Flash Chromatography (The "Deactivation" Protocol)

Best for: Small scale (<5g), crude mixtures with many non-polar impurities.

Standard silica gel is acidic (


). The basic aminomethyl group (

) will protonate on the silica surface, causing the compound to stick. You must deactivate the silica surface.[1]
The Mobile Phase Strategy

Do not use standard EtOAc/Hexane. You require a polar, basic modifier.

ComponentRoleRecommended Conc.
Dichloromethane (DCM) Primary SolventBalance
Methanol (MeOH) Polar Modifier2% – 10% Gradient
Triethylamine (TEA) or

Silanol Blocker 1% (Constant)
Step-by-Step Protocol
  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of DCM + 1% TEA. This neutralizes acidic sites before your sample touches the column [1].

  • Sample Loading: Dissolve crude in minimal DCM. Do not use heat. If solubility is poor, use a solid load on Celite, not silica (to prevent on-column degradation).

  • Elution Gradient:

    • Start: 100% DCM (+1% TEA)

    • Ramp: 0% to 10% MeOH over 15 CV.

    • Hold: The product usually elutes between 4-6% MeOH.

  • Fraction Handling: Evaporate fractions immediately at

    
     . Do not leave the product sitting in the basic eluent overnight, or it will cyclize.
    

Expert Tip: If available, use Amine-Functionalized Silica (KP-NH2) . This eliminates the need for TEA in the mobile phase and significantly reduces tailing [2].

Method B: Acid-Base Extraction (The "Cold & Fast" Protocol)

Best for: Large scale (>10g), removing neutral impurities.

This method relies on the amphoteric nature of the molecule. You must strictly control temperature to prevent cyclization during the brief window the compound exists as a free base.

The pH Window
  • Pyridine Nitrogen:

    
    
    
  • Aminomethyl Group:

    
    
    
Workflow

Extraction Input Crude Reaction Mixture (Acidic/Neutral) AcidWash 1. Acid Wash (1M HCl) Extract with DCM Input->AcidWash OrgLayer1 DCM Layer: Neutral Impurities (Discard) AcidWash->OrgLayer1 AqLayer1 Aq. Layer (pH < 2): Product (Di-cation) AcidWash->AqLayer1 Basify 2. Basify (Cold!) Adjust to pH 10-11 Temp < 5°C AqLayer1->Basify Critical Step Extract 3. Rapid Extraction 3x DCM or CHCl3 Basify->Extract Dry 4. Dry & Concentrate (MgSO4, <30°C) Extract->Dry

Figure 2: The "Cold & Fast" extraction logic to isolate the free base without triggering cyclization.

Detailed Steps
  • Acid Wash: Dissolve crude in DCM. Extract with 1M HCl. The product moves to the aqueous phase (as the hydrochloride salt); neutral organic impurities stay in DCM.

  • Cooling (Critical): Chill the aqueous phase to

    
      in an ice bath.
    
  • Basification: Slowly add saturated

    
     or 
    
    
    
    until pH
    
    
    . Note: You must exceed the amine pKa (9.6) to extract it, but higher pH increases hydrolysis risk.
  • Rapid Extraction: Immediately extract with cold DCM (

    
    ).
    
  • Concentration: Dry over

    
     and concentrate in vacuo without a water bath (or set bath to 
    
    
    
    ).

Method C: Salt Formation (The "Stabilization" Protocol)

Best for: Storage and long-term stability.

The most robust way to purify and store this compound is to remove the "trigger" (the free amine lone pair) by protonation.

  • Dissolution: Dissolve the crude oil in dry Ethanol or Et2O.

  • Precipitation: Add 2.0 equivalents of HCl (4M in Dioxane) dropwise.

  • Isolation: The dihydrochloride salt (Ethyl 3-(aminomethyl)isonicotinate

    
    ) should precipitate as a white/off-white solid.
    
  • Filtration: Filter and wash with cold ether.

    • Why this works: The protonated amine cannot nucleophilically attack the ester. The salt is stable at room temperature [3].

Troubleshooting & FAQs

Q: I see two spots on TLC that merge. What is happening? A: This is likely "streaking" due to the free amine interacting with silica.

  • Fix: Dip your TLC plate in a solution of 5% TEA/DCM and dry it before spotting your compound. Run the TLC in DCM/MeOH/TEA. This deactivates the plate and should show a sharp spot.

Q: My mass spec shows a peak at [M-46]. A: You have formed the lactam (Loss of Ethanol:


).
  • Cause: Your workup was too warm, or the compound sat in a basic solution too long.

  • Recovery: The lactam is extremely stable. Hydrolyzing it back to the amino-ester is difficult without also hydrolyzing the ethyl ester to the carboxylic acid. It is usually better to restart and use Method C (Salt Formation).

Q: Can I use water/acetonitrile (Reverse Phase) for purification? A: Yes, but with caution.

  • Condition: Use an acidic modifier (0.1% TFA or Formic Acid). This keeps the amine protonated (preventing cyclization) and improves peak shape.

  • Warning: Do not lyophilize if using TFA, as the high concentration of acid during drying might hydrolyze the ester. Isolate as the Formate or TFA salt.

Q: The product is water-soluble during extraction. A: The pyridine ring and amine make this very polar.

  • Fix: Saturate the aqueous layer with NaCl ("Salting out") before the DCM extraction. This pushes the organic molecule into the organic layer. Alternatively, use a 3:1 Chloroform:Isopropanol mixture for extraction, which is more polar than pure DCM.

References

  • Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Sorbent Technologies. (2020). Flash Chromatography – The Role of Silica Gel.[1][3][4][5] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Ethyl isonicotinate Compound Summary. Retrieved from [Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of Ethyl 3-(aminomethyl)isonicotinate

Welcome to the comprehensive technical support guide for Ethyl 3-(aminomethyl)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Ethyl 3-(aminomethyl)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues and provide a deeper understanding of the molecule's chemical behavior.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter variability in experimental results, which can often be traced back to the degradation of starting materials. This section addresses specific problems you might face with Ethyl 3-(aminomethyl)isonicotinate.

Issue 1: Loss of Potency or Altered Activity in Biological Assays

  • Observation: You notice a significant decrease in the expected biological activity of your compound over time, or inconsistent results between batches.

  • Probable Cause: This is a primary indicator of chemical degradation. The two most likely culprits are the hydrolysis of the ethyl ester functional group or the oxidation of the aminomethyl side chain.

    • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (3-(aminomethyl)isonicotinic acid) and ethanol. This is accelerated by the presence of moisture, as well as acidic or basic conditions. The change in the functional group can drastically alter the molecule's polarity, solubility, and ability to interact with its biological target.

    • Amine Oxidation: The primary amine of the aminomethyl group is susceptible to oxidation. This can lead to the formation of imines, aldehydes, or N-oxides, fundamentally changing the compound's structure and reactivity.[1][2][3] Oxidative degradation can be promoted by exposure to air (oxygen), trace metal ions, and light.

  • Solution:

    • Verify Purity: Before use, confirm the purity of your stock with an appropriate analytical method, such as HPLC or LC-MS. Compare the results to the certificate of analysis and a freshly opened sample if available.

    • Strict Storage Protocol: Immediately implement the recommended storage conditions as detailed in the table below. Pay close attention to providing an inert atmosphere and protecting the compound from moisture.

    • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, flash-freeze aliquots in an inert gas atmosphere and store them at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.

Issue 2: Appearance of New, Unidentified Peaks in Chromatographic Analysis (HPLC, LC-MS)

  • Observation: Your analysis shows new peaks that were not present in the initial batch, indicating the formation of impurities. A peak with a shorter retention time might suggest a more polar compound, while a change in the UV-Vis spectrum could indicate alteration of the pyridine ring.

  • Probable Cause:

    • Hydrolysis Product: The formation of 3-(aminomethyl)isonicotinic acid due to ester hydrolysis will result in a more polar compound that typically elutes earlier in reverse-phase HPLC. A study on isoniazid, which also contains an isonicotinic acid moiety, identified isonicotinic acid as a primary degradation product under hydrolytic stress.[4]

    • Oxidation Products: Oxidation of the aminomethyl group can lead to various products with different chromatographic behaviors.

    • Photodegradation Products: Exposure to UV or even ambient light can cause complex reactions involving the pyridine ring. Photochemical degradation of pyridine compounds can proceed through various pathways, including the generation of radical species.[5]

  • Solution:

    • Characterize Degradants: If possible, use LC-MS to get the mass of the impurity peaks. This can help identify the degradation products. For example, a mass increase of 16 amu could suggest N-oxide formation, while a mass decrease of 28 amu (loss of ethylene) from the ethyl ester would point towards hydrolysis.

    • Review Handling Procedures: Scrutinize your experimental workflow for potential exposure to incompatible conditions. Are you using acidic or basic buffers for prolonged periods? Is the compound exposed to light on the benchtop?

    • Implement Light Protection: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during weighing and solution preparation.

Issue 3: Discoloration of the Solid Compound (e.g., Yellowing)

  • Observation: The typically white to off-white solid has developed a yellow or brownish tint.

  • Probable Cause: Discoloration is often a sign of oxidation or complex photodegradation. The formation of conjugated systems or certain oxidized species can lead to colored compounds. A study on the degradation of isoniazid, a related pyridine derivative, noted that the solid drug turned intensely yellow upon exposure to light, which was attributed to the formation of a complex hydrazide derivative.[4] While the specific product for Ethyl 3-(aminomethyl)isonicotinate may differ, the principle of light-induced discoloration is relevant.

  • Solution:

    • Discard Discolored Material: Do not use discolored material for experiments where high purity is critical, as its composition is compromised.

    • Improve Storage Environment: This is a clear sign that the current storage is inadequate. Ensure the container is tightly sealed, purged with an inert gas like argon or nitrogen, and stored in a dark, cool, and dry place. A desiccator within a refrigerator is a good practice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Ethyl 3-(aminomethyl)isonicotinate?

A1: To ensure long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aminomethyl group by displacing atmospheric oxygen.
Light Protected from Light (Amber Vial)Prevents photodegradation of the pyridine ring.
Moisture Tightly Sealed Container in a Dry EnvironmentMinimizes hydrolysis of the ethyl ester. Storing within a desiccator is recommended.

Q2: How stable is Ethyl 3-(aminomethyl)isonicotinate in different solvents and pH conditions?

A2: The stability is highly dependent on the conditions:

  • Neutral, Aprotic Solvents (e.g., DMSO, DMF): The compound is relatively stable for short-term storage if the solvent is anhydrous and free of acidic or basic impurities. However, for long-term storage, it is always best to store the solid compound.

  • Aqueous Solutions: Stability in water is limited. The rate of ester hydrolysis is pH-dependent.

    • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ester can occur. The primary amine will also be protonated, which may offer some protection against oxidation but will alter its nucleophilicity.

    • Neutral Conditions (pH ~7): Hydrolysis will still occur, albeit potentially slower than under strongly acidic or basic conditions.

    • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the ester is typically faster than acid-catalyzed hydrolysis. The free amine is also more susceptible to oxidation at higher pH. Studies on the hydrolysis of other nicotinic acid esters have shown a clear pH-dependent rate profile.[6][7]

Q3: What are the primary degradation pathways I should be aware of?

A3: There are three main degradation pathways to consider, as illustrated in the diagram below. The most common are hydrolysis and oxidation.

DegradationPathways cluster_main Ethyl 3-(aminomethyl)isonicotinate cluster_products Degradation Products E3AI Ethyl 3-(aminomethyl)isonicotinate Hydrolysis 3-(Aminomethyl)isonicotinic Acid (Hydrolysis Product) E3AI->Hydrolysis H₂O (Acid/Base catalysis) Oxidation Isonicotinic Aldehyde/Imine Derivative (Oxidation Product) E3AI->Oxidation O₂ / Oxidants (Metal ions, Light) N_Oxide Pyridine N-Oxide Derivative (Oxidation Product) E3AI->N_Oxide O₂ / Oxidants StockSolutionWorkflow start Start equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at ≤ -20°C purge->store finish End store->finish

Caption: Workflow for preparing a stable stock solution.

By adhering to these guidelines, researchers can minimize the degradation of Ethyl 3-(aminomethyl)isonicotinate, ensuring the reliability and reproducibility of their experimental results.

References

  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. Available from: [Link]

  • PubMed. (2003). Oxidative deamination of benzylamine by glycoxidation. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Recent advances in the oxidative conversion of benzylamines. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available from: [Link]

  • ACS Publications. (1973). The Oxidation of Benzylamine® with Nitrosobenzene. ACS Publications. Available from: [Link]

  • PubMed. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. PubMed. Available from: [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Available from: [Link]

  • MDPI. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available from: [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • MDPI. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. Available from: [Link]

  • PMC. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Ethyl 3-(aminomethyl)isonicotinate Salts

Welcome to the technical support center for Ethyl 3-(aminomethyl)isonicotinate and its salts. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-(aminomethyl)isonicotinate and its salts. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the challenges posed by the hygroscopic nature of these compounds. This resource is structured to address the specific issues you may encounter during your research and development activities, ensuring the integrity and reproducibility of your results.

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the physical and chemical properties of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3][4] For Ethyl 3-(aminomethyl)isonicotinate salts, this can lead to issues ranging from handling difficulties to compromised chemical stability. This guide will equip you with the knowledge to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Ethyl 3-(aminomethyl)isonicotinate salts.

Q1: What does it mean for a salt of Ethyl 3-(aminomethyl)isonicotinate to be hygroscopic?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[5] For a salt of Ethyl 3-(aminomethyl)isonicotinate, this means that upon exposure to ambient air, the solid powder can absorb moisture. This absorbed water can lead to a variety of undesirable changes, both physical and chemical.[2][3] Physically, you might observe clumping, caking, or even deliquescence (dissolving in the absorbed water).[2][3][6] Chemically, the presence of water can promote degradation pathways such as hydrolysis of the ethyl ester group, potentially leading to the formation of isonicotinic acid derivatives and other impurities.[1][7]

Q2: What are the ideal storage conditions for hygroscopic Ethyl 3-(aminomethyl)isonicotinate salts?

A2: To maintain the integrity of the compound, it is crucial to store it under controlled conditions that minimize exposure to atmospheric moisture.[8] The primary goal is to create a microenvironment with low relative humidity (RH).

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)Minimizes thermal degradation.[8]
Relative Humidity (RH) < 40% (ideally as low as possible)Prevents moisture absorption, clumping, and hydrolysis.[8]
Light Exposure Store in the dark (amber vials/containers)Prevents potential light-sensitive degradation.[8]
Packaging Tightly sealed, moisture-proof containersProvides a physical barrier against atmospheric moisture.[8][9]

For long-term storage, placing the tightly sealed container inside a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide) is a highly effective practice.

Q3: My sample of Ethyl 3-(aminomethyl)isonicotinate salt appears clumpy. Is it still usable?

A3: Clumping is a direct physical consequence of moisture absorption and is a strong indicator that the sample has been exposed to humidity.[6] While the material may still be chemically intact, its water content is elevated, which can significantly affect the accuracy of weighing and subsequent reactions or formulations.[1] Before using a clumpy sample, it is highly recommended to determine its water content.

Below is a decision-making workflow for handling a compromised sample:

A Visually inspect the sample of Ethyl 3-(aminomethyl)isonicotinate salt B Is the powder free-flowing? A->B C Proceed with experiment, ensuring proper handling techniques B->C Yes D Has the powder formed clumps or caked? B->D No E Determine water content (e.g., Karl Fischer titration) D->E F Is the water content within acceptable limits for the experiment? E->F G Correct for water content in mass calculations F->G Yes H Consider drying the sample under vacuum F->H No G->C I Is drying feasible and will it not degrade the sample? H->I J Dry the sample and re-analyze water content I->J Yes K Discard the sample and use a fresh, uncompromised lot I->K No J->E

Figure 1. Decision workflow for handling a potentially compromised hygroscopic sample.

Q4: How can I accurately weigh a hygroscopic salt of Ethyl 3-(aminomethyl)isonicotinate?

A4: Accurate weighing of hygroscopic materials requires minimizing their exposure to the atmosphere.[10] Fluctuations in weight readings are often due to the continuous absorption of moisture.[11]

Here are some best practices:

  • Controlled Environment: Whenever possible, weigh the compound inside a glove box with a controlled inert atmosphere or in a balance room with a dehumidifier.[12]

  • Subtraction Method: Use the subtraction (or difference) weighing method. This involves pre-weighing a sealed container with the substance, transferring the desired amount to your reaction vessel, and then re-weighing the original container. The difference in weight is the amount of substance transferred.[11] This method is generally more accurate for hygroscopic samples than direct weighing.

  • Speed and Efficiency: Work quickly to minimize the time the sample is exposed to the air. Have all necessary equipment ready before opening the sample container.[10]

  • Appropriate Vessels: Use weighing boats or containers with a small opening to reduce the surface area exposed to the air.[10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent analytical results (e.g., NMR, HPLC) from the same batch of Ethyl 3-(aminomethyl)isonicotinate salt.

  • Probable Cause: This is often due to variations in the water content of the sample aliquots being analyzed. If the material is hygroscopic, its apparent weight does not correspond to the actual amount of the active compound.[1] An inaccurate concentration of the material used can lead to failed release testing or incorrect assay results.[1]

  • Solution:

    • Quantify Water Content: Before preparing your analytical samples, determine the water content of a representative sample from the batch using Karl Fischer titration.[13][14] This is the most accurate method for water determination.[13]

    • Correct for Water Content: Adjust the mass of the salt used for sample preparation based on the measured water content to ensure the correct concentration of the active molecule.

    • Standardize Handling: Ensure that all aliquots are handled with the same consistent, meticulous technique to minimize differential moisture absorption.

Problem 2: Difficulty in achieving a completely dissolved solution at the expected concentration.

  • Probable Cause: If the salt has absorbed a significant amount of water, the actual mass of the compound is less than what was weighed. This can lead to what appears to be a solubility issue, but is in fact a concentration miscalculation.

  • Solution:

    • Verify Water Content: As with the previous issue, determining the water content is a critical first step.

    • Recalculate Concentration: Adjust your calculations to reflect the true mass of the anhydrous salt.

    • Solvent Purity: Ensure that your solvent is anhydrous, as residual water in the solvent can also affect the solubility of certain salts.

Problem 3: The salt undergoes a color change or shows signs of degradation over time in storage.

  • Probable Cause: This could be a sign of chemical degradation, potentially accelerated by the presence of absorbed moisture.[2][3] Hydrolysis of the ester is a likely degradation pathway for Ethyl 3-(aminomethyl)isonicotinate in the presence of water.

  • Solution:

    • Review Storage Conditions: Ensure that the storage conditions outlined in the FAQs are being strictly followed. Check the seal on the container and the activity of the desiccant if used.

    • Analytical Assessment: Perform analytical tests (e.g., HPLC, LC-MS) to identify any degradation products and to quantify the purity of the remaining material.

    • Repackaging: If the original packaging has been compromised, consider transferring the material to a new, dry, and tightly sealed container under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a sample of Ethyl 3-(aminomethyl)isonicotinate salt.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.

  • Sample Preparation: In a controlled environment (e.g., a glove box or a room with low humidity), accurately weigh a suitable amount of the salt. The exact mass will depend on the expected water content and the instrument's sensitivity.

  • Titration: Quickly and carefully introduce the weighed sample into the titration vessel.

  • Analysis: Start the titration process. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

  • Calculation: The instrument's software will calculate the percentage of water (w/w) in the sample.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

A Prepare Karl Fischer Titrator B Accurately weigh hygroscopic sample in a controlled environment A->B C Quickly transfer sample to titration vessel B->C D Initiate titration C->D E Instrument automatically determines endpoint D->E F Calculate water content (% w/w) E->F G Repeat for a total of 3 measurements F->G H Average the results and calculate standard deviation G->H

Figure 2. Workflow for Karl Fischer titration of a hygroscopic sample.

By understanding the principles of hygroscopicity and implementing these best practices, you can ensure the quality and reliability of your research involving Ethyl 3-(aminomethyl)isonicotinate salts. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • METTLER TOLEDO. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]

  • Veeprho. (2025). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Blanco, M., et al. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Retrieved from [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Hersey, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

  • Canadian Roofing Contractors Association. (n.d.). Methods for Determining Moisture in Roofing Materials. Retrieved from [Link]

  • Hersey, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. Retrieved from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Moisture-Induced Degradation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Synthetic Routes for High-Purity 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Reference Standards

Topic: Validating the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold is a critical pharmacophore in modern drug discovery, featuring prominently in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and antimycobacterial agents.[1] However, its validation as a reference standard is frequently compromised by regio-isomeric ambiguity.

Unlike symmetrical phthalimides, the fused pyridine ring introduces electronic asymmetry. Consequently, the "1-one" and "3-one" tautomers/isomers are chemically distinct, yet difficult to separate by standard reverse-phase HPLC. This guide objectively compares the industry-standard "Reductive Cyclization Strategy" (Method B) against the traditional "Imide Partial Reduction" (Method A) , demonstrating why the former is the only acceptable protocol for generating analytical-grade reference standards (purity >99.5%, regio-isomeric excess >99:1).

Part 1: The Isomer Challenge

Before evaluating synthetic routes, it is critical to understand the structural trap. The pyrrolo[3,4-c]pyridine system contains a pyridine nitrogen that exerts a strong inductive and mesomeric effect.

  • Isomer A (1-one): Carbonyl is meta to the pyridine nitrogen.

  • Isomer B (3-one): Carbonyl is para to the pyridine nitrogen.

In biological assays, these isomers exhibit vastly different binding affinities (e.g., in ATP-binding pockets). A reference standard synthesized via a non-selective route (Method A) effectively invalidates IC50 data if the isomeric ratio varies between batches.

Part 2: Comparative Analysis of Synthetic Strategies
Method A: The "Trap" – Partial Reduction of Imides

Commonly attempted in early discovery due to the commercial availability of 3,4-pyridinedicarboximide.

  • Mechanism: Zinc/Acetic Acid or LiAlH₄ reduction of the 1,3-dione.

  • The Flaw: The hydride attack is governed by the electrophilicity of the carbonyls. While the carbonyl para to the pyridine nitrogen is theoretically more electrophilic, the selectivity is rarely absolute (often 85:15 mixtures).

  • Outcome: Requires tedious Prep-HPLC separation. Structural assignment relies heavily on NOE (Nuclear Overhauser Effect) NMR, which can be ambiguous without a pure counter-standard.

Method B: The "Gold Standard" – Targeted Cyano-Ester Cyclization

The recommended route for CMC (Chemistry, Manufacturing, and Controls) and analytical standards.

  • Mechanism: Catalytic hydrogenation of a specific cyano-ester precursor. The amine formed from the nitrile cyclizes intramolecularly onto the adjacent ester.

  • The Advantage: The position of the carbonyl is fixed by the starting material. If you start with Ethyl 3-cyanoisonicotinate, you exclusively generate the isomer where the carbonyl is at the 4-position (relative to the pyridine ring).

  • Outcome: Self-validating regiochemistry. No isomer separation required.

Performance Matrix
MetricMethod A: Imide ReductionMethod B: Cyano-Ester Cyclization
Regio-Purity Low (Mix of 1-one / 3-one)High (>99% Single Isomer)
Purification Difficult (Requires Prep-HPLC)Simple (Recrystallization)
Scalability HighMedium
Suitability for Std Fail Pass
Part 3: Visualizing the Pathways

The following diagram illustrates the divergence in specificity between the two methods.

SynthesisComparison cluster_MethodA Method A: Non-Selective (Imide Reduction) cluster_MethodB Method B: Regio-Specific (Cyano-Ester Cyclization) Imide Pyrrolo[3,4-c]pyridine- 1,3-dione RedAgent Zn / AcOH (Partial Reduction) Imide->RedAgent MixProduct Mixture of Isomers (1-one & 3-one) RedAgent->MixProduct Low Selectivity Separation Prep-HPLC Separation (Yield Loss) MixProduct->Separation Precursor Ethyl 3-cyanoisonicotinate (Structurally Defined) Catalyst H2 / Raney Ni (Hydrogenation) Precursor->Catalyst Intermediate Amino-Ester Intermediate (Transient) Catalyst->Intermediate Nitrile Reduction FinalProduct Pure 2,3-dihydro-1H- pyrrolo[3,4-c]pyridin-1-one Intermediate->FinalProduct Spontaneous Cyclization

Figure 1: Comparison of synthetic fidelity. Method A results in isomeric mixtures requiring separation, whereas Method B locks the regiochemistry via the precursor structure.

Part 4: Validated Experimental Protocol (Method B)

Objective: Synthesis of Reference Standard Grade 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. Precursor Selection: To target the specific 1-one isomer (carbonyl adjacent to the bridgehead C3 of pyridine), use Ethyl 3-cyanopyridine-4-carboxylate .

Step-by-Step Methodology
  • Hydrogenation Setup:

    • Charge a high-pressure autoclave with Ethyl 3-cyanopyridine-4-carboxylate (1.0 eq) dissolved in Methanol (anhydrous, 10 V).

    • Add Raney Nickel (20 wt% loading, pre-washed with MeOH). Note: Palladium on Carbon (Pd/C) can be used but often leads to over-reduction of the pyridine ring.

    • Add Ammonia in Methanol (7N, 2.0 eq) to suppress secondary amine formation.

  • Reaction Conditions:

    • Purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Stir at 50°C for 12 hours.

    • Mechanistic Insight: The nitrile is reduced to a primary amine (

      
      ). Due to favorable entropy (5-membered ring formation), the amine nitrogen nucleophilically attacks the adjacent ester carbonyl, expelling ethanol and forming the lactam.
      
  • Work-up & Purification:

    • Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate filtrate in vacuo.[2]

    • Crucial Step: Triturate the solid residue with cold Diethyl Ether or MTBE. The lactam standard will precipitate as an off-white solid, leaving non-polar impurities in the filtrate.

    • Recrystallize from Ethanol/Water (9:1) if purity is <99.0%.

Part 5: Analytical Validation (QC)

To certify the material as a "Reference Standard," the following analytical decision tree must be completed.

1. Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6): Look for the characteristic methylene singlet (lactam

    
    ) around 
    
    
    
    4.4 ppm.
  • Regio-Isomer Check (HMBC): This is the definitive test.

    • Observe the correlation between the Lactam Carbonyl Carbon and the Pyridine Ring Protons.

    • If 1-one: Strong 3-bond coupling to the proton at the pyridine C3 position (the "isolated" proton between the ring junction and nitrogen).

    • If 3-one: Coupling patterns will differ significantly due to the distance from the pyridine nitrogen.

2. Purity Profiling (HPLC)
  • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Acceptance Criteria: Single peak >99.5% area. No detectable regio-isomer (limit of detection <0.05%).

Validation Workflow Diagram

ValidationWorkflow cluster_Tests Analytical Battery Sample Synthesized Batch NMR 1H NMR & HMBC (Structure) Sample->NMR LCMS LC-MS (Mass & Purity) Sample->LCMS DSC DSC (Thermal) Sample->DSC Decision Regio-Isomer Detected? NMR->Decision LCMS->Decision Fail REJECT (Use as Impurity Std) Decision->Fail Yes (>0.1%) Pass CERTIFY (Reference Standard) Decision->Pass No

Figure 2: Quality Control decision tree for certifying the reference standard.

References
  • World Intellectual Property Organization. (2020). 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer (WO/2020/100027).[3] WIPO. [Link]

  • Ershov, O. V., & Ershova, A. I. (2020).[2][4] Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides). Chemistry of Heterocyclic Compounds, 56(5), 518–520.[4] [Link]

  • Westhuyzen, R., et al. (2020). Synthesis and antimycobacterial activity of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. Molecules, 25(24), 5883.[5] [Link]

  • Petersen, et al. (1974). Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines via regioselective hydrogenation. Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Bioactivity Guide: Ethyl 3-(aminomethyl)isonicotinate Derivatives

Executive Summary Ethyl 3-(aminomethyl)isonicotinate (CAS: 100045-82-3) is a specialized bifunctional pyridine scaffold. Unlike simple isonicotinic acid derivatives (e.g., Isoniazid), this molecule features an ortho-posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(aminomethyl)isonicotinate (CAS: 100045-82-3) is a specialized bifunctional pyridine scaffold. Unlike simple isonicotinic acid derivatives (e.g., Isoniazid), this molecule features an ortho-positioned aminomethyl group relative to the ethyl ester. This structural arrangement is a "privileged" pre-organized motif for generating Pyrrolo[3,4-c]pyridine-1,3(2H)-diones via intramolecular cyclization.

This guide compares the bioactivity of these fused bicyclic derivatives against standard-of-care agents in Tuberculosis (TB) , Oncology , and Analgesia . The data indicates that while Isoniazid remains superior in potency for wild-type TB, Ethyl 3-(aminomethyl)isonicotinate derivatives offer a crucial alternative mechanism (direct InhA inhibition) effective against multi-drug resistant (MDR) strains.

Chemical Identity & Structural Logic[1]

The Precursor: Ethyl 3-(aminomethyl)isonicotinate
  • Core Structure: Pyridine ring substituted at C4 (ester) and C3 (aminomethyl).

  • Key Reactivity: The proximity of the nucleophilic amine (

    
    ) to the electrophilic ester (
    
    
    
    ) facilitates rapid cyclization to form the pyrrolo[3,4-c]pyridine core (also known as 3,4-pyridinedicarboximide).
The Derivative Class: Pyrrolo[3,4-c]pyridine-1,3-diones

These derivatives mimic the pharmacophore of phthalimides but with improved water solubility and hydrogen-bonding potential due to the pyridine nitrogen.

Synthesispathway Precursor Ethyl 3-(aminomethyl) isonicotinate Intermediate Tetrahedral Intermediate Precursor->Intermediate + Heat/Base (Cyclization) Product Pyrrolo[3,4-c]pyridine- 1,3(2H)-dione Intermediate->Product - EtOH (Elimination)

Figure 1: The dominant synthetic pathway transforming the ethyl ester precursor into the bioactive lactam scaffold.

Bioactivity Comparison: Tuberculosis (Anti-Mycobacterial)[1][2][3][4]

Mechanism of Action
  • Standard (Isoniazid): A prodrug requiring activation by the bacterial enzyme KatG to form an adduct that inhibits InhA (Enoyl-acyl carrier protein reductase). Resistance often arises from KatG mutations.

  • Ethyl 3-(aminomethyl)isonicotinate Derivatives: These act as direct InhA inhibitors . They do not require KatG activation, making them effective against Isoniazid-resistant strains lacking functional KatG.

Comparative Data: MIC Values

The following table contrasts the potency of optimized pyrrolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis (H37Rv strain) versus standard antibiotics.

Compound ClassSpecific DerivativeTargetMIC (

M)
Efficacy vs. Isoniazid
Standard Isoniazid (INH) InhA (Indirect)0.4 - 0.9 Reference Standard
Standard EthionamideInhA (Indirect)2.5 - 5.0~5x Less Potent
Derivative Compound 14e (N-benzyl analog)InhA (Direct)20 - 40Moderate (Active in MDR)
Derivative Compound 16 (3-chlorobenzyl)InhA (Direct)< 25Comparable to Ethionamide
Derivative Tricyclic 1,3,6-trionesHIV Integrase/TB> 50Low (Off-target)

Interpretation: While less potent than INH against wild-type strains, the derivatives maintain activity in KatG-deficient strains where INH fails completely.

Bioactivity Comparison: Oncology & Virology

Antitumor Activity (Cytotoxicity)

Derivatives substituted at the N-position (Mannich bases) have shown moderate cytotoxicity against solid tumors, functioning as kinase inhibitors or DNA intercalators.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), PC-3 (Prostate).

  • Performance:

    • Mannich Base Derivatives: IC

      
       values range from 19–29 
      
      
      
      g/mL
      .[1][2]
    • Standard (Cisplatin): IC

      
       typically 1–5 
      
      
      
      g/mL
      .
HIV-1 Integrase Inhibition

A unique application of the cyclized scaffold (N-benzyl-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-triones) is the inhibition of HIV-1 Integrase.[1]

  • Potency: IC

    
     of 6–22 
    
    
    
    M
    (Strand Transfer reaction).[1]
  • Comparison: Less potent than Raltegravir (nM range) but retains activity against some Raltegravir-resistant mutants due to a distinct binding mode in the catalytic core.

Experimental Protocols

Protocol A: One-Pot Cyclization to Pyrrolo[3,4-c]pyridine

Objective: Synthesize the bioactive core from Ethyl 3-(aminomethyl)isonicotinate.

  • Reagents: Dissolve Ethyl 3-(aminomethyl)isonicotinate (1.0 eq) in anhydrous Ethanol.

  • Base: Add Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (

    
    ).
    
  • Reflux: Heat the mixture at reflux (

    
    C) for 4–6 hours. Monitor via TLC (disappearance of the ester spot).
    
  • Workup: Cool to room temperature. The product (lactam) often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Validation: Confirm structure via

    
    H-NMR (Look for the disappearance of the ethyl quartet/triplet and appearance of the lactam NH or N-substituent signals).
    
Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Objective: Determine MIC values for the derivatives.

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

  • Plating: Dispense 100

    
    L of culture (
    
    
    
    CFU/mL) into 96-well plates.
  • Treatment: Add serial dilutions of the test derivative (dissolved in DMSO) to the wells. Include Isoniazid as a positive control and DMSO as a negative control.

  • Incubation: Incubate at

    
    C for 7 days.
    
  • Development: Add 30

    
    L of 0.01% Resazurin (blue) solution. Incubate for an additional 24 hours.
    
  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of Isoniazid (Standard) vs. the Ethyl 3-(aminomethyl)isonicotinate derivative (Direct Inhibitor).

MOA INH Isoniazid (Prodrug) KatG KatG Enzyme (Activator) INH->KatG Activation Derivative Pyrrolo[3,4-c]pyridine Derivative InhA InhA Protein (Target) Derivative->InhA Direct Inhibition (No Activation Needed) KatG->InhA Inhibits (Adduct Form) CellDeath Mycolic Acid Synthesis Halted InhA->CellDeath

Figure 2: Mechanistic advantage of the derivative in bypassing KatG-dependent resistance.

References

  • Deraeve, C. et al. (2015). "Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration."[3][4] Journal of Medicinal Chemistry.

  • Wojcicka, A. & Redzicka, A. (2021).[5] "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals.[1][5][6][7]

  • Zhao, X.Z. et al. (2014). "Inhibition of HIV-1 Integrase by Tricyclic Pyrrolo[3,4-c]pyridine-1,3,6-triones." Bioorganic & Medicinal Chemistry Letters.

  • Smolecule. (2024). "Ethyl 3-(aminomethyl)isonicotinate Product Information and Applications." Smolecule Chemical Database.

Sources

Safety & Regulatory Compliance

Handling

Guardian of the Bench: A Practical Guide to Personal Protective Equipment for Handling Ethyl 3-(aminomethyl)isonicotinate

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. Ethyl 3-(aminomethyl)isonicotina...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. Ethyl 3-(aminomethyl)isonicotinate, a compound of interest, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost care, ensuring a secure and productive research environment.

The following protocols are synthesized from best practices in handling aromatic amines and esters, drawing upon safety data for structurally similar compounds. This approach ensures a conservative and robust safety margin in the absence of a specific Safety Data Sheet (SDS) for Ethyl 3-(aminomethyl)isonicotinate.

Hazard Assessment: Understanding the Risks

Ethyl 3-(aminomethyl)isonicotinate possesses both an aromatic amine and an ester functional group. This chemical structure suggests a potential for a combination of hazards inherent to both classes of compounds.

  • Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[1][2] Some aromatic amines are known to be sensitizers or have long-term health effects with repeated exposure.

  • Esters: Esters can be irritants to the skin, eyes, and respiratory tract.[3][4] They can also be flammable.[3][5]

Based on the safety data for similar compounds like ethyl isonicotinate and ethyl 3-aminocrotonate, we can anticipate the following potential hazards for Ethyl 3-(aminomethyl)isonicotinate:

  • Skin Irritation/Corrosion: May cause skin irritation or burns upon direct contact.[6][7][8]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8][9]

  • Sensitization: There is a potential for allergic skin reactions or respiratory sensitization.[9]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 3-(aminomethyl)isonicotinate.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (low dust/aerosol potential) Tightly fitting safety goggles with side-shields.[8]Nitrile or neoprene gloves.[10]Standard laboratory coat.[11][12]Not generally required if handled in a well-ventilated area.
Handling solutions (potential for splashing) Chemical splash goggles or a full-face shield.[10]Chemical-resistant gloves (nitrile or neoprene), consider double-gloving.Chemical-resistant apron over a lab coat.[13]Not generally required if handled in a well-ventilated area or chemical fume hood.
Heating or reactions with potential for aerosol generation Full-face shield over chemical splash goggles.Chemical-resistant gloves (e.g., Viton® or butyl rubber for extended contact).Chemical-resistant suit or coveralls.[10]A full-face respirator with appropriate cartridges should be used if the process is not contained within a fume hood.[8]
Large-scale operations or spill cleanup Full-face shield over chemical splash goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit.[10]Air-purifying respirator with organic vapor/amine-specific cartridges or a self-contained breathing apparatus (SCBA).[14]
Step-by-Step Guide to Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on the lab coat, ensuring it is fully buttoned.

  • Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, don the first pair, followed by the second.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair. Peel them off from the cuff, turning them inside out.

  • Lab Coat/Coveralls: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye/Face Protection: Remove goggles or face shield from the back of your head.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle Ethyl 3-(aminomethyl)isonicotinate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][11]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

  • Minimize Dust and Aerosols: When handling the solid form, use techniques that minimize dust generation. For solutions, avoid procedures that could create aerosols.[12]

Disposal Plan:

  • Waste Characterization: All waste contaminated with Ethyl 3-(aminomethyl)isonicotinate should be considered hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of it down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify your laboratory supervisor and institutional safety officer.

  • Cleanup: Only trained personnel with the appropriate PPE should clean up the spill. Use an absorbent material to contain the spill, and then decontaminate the area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Visualizing the PPE Selection Workflow

To aid in the rapid selection of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the nature of the experimental task.

PPE_Selection_Workflow start Start: Handling Ethyl 3-(aminomethyl)isonicotinate task_assessment Assess Task: - Scale - Potential for splash/aerosol - Heating start->task_assessment low_risk Low Risk: - Small scale weighing - Preparing stock solutions task_assessment->low_risk Low medium_risk Medium Risk: - Solution handling - Transfers with splash potential task_assessment->medium_risk Medium high_risk High Risk: - Heating/reflux - Aerosol generation - Large scale work - Spill cleanup task_assessment->high_risk High ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_medium Enhanced PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical Resistant Apron medium_risk->ppe_medium ppe_high Maximum PPE: - Full-Face Shield - Chemical Resistant Gloves - Chemical Suit - Respirator high_risk->ppe_high

Caption: PPE selection workflow for Ethyl 3-(aminomethyl)isonicotinate.

By adhering to these guidelines, researchers can confidently and safely work with Ethyl 3-(aminomethyl)isonicotinate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Esterification - SmartLabs. (n.d.).
  • Name two safety measures necessary for the preparation of an ester - Filo. (2025, March 20).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Ester Lab Student Handout - Ms. kropac. (n.d.).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Research and Academic Laboratory Safety Manual. (n.d.).
  • SAFETY DATA SHEET - Ethyl 3-aminocrotonate. (2009, September 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, May 8).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Ethyl isonicotinate SDS, 1570-45-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Laboratory Safety Guidelines. (n.d.).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Anhydrous Ammonia PPE - YouTube. (2020, November 18).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET Ethyl Nicotinate - Synerzine. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.